(2-Amino-4,6-difluorophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-4,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHWRKHRPUHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Amino-4,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for (2-Amino-4,6-difluorophenyl)methanol, a valuable building block in medicinal chemistry and drug development. The presence of the difluorinated aminobenzyl alcohol moiety makes it a key intermediate for the synthesis of various biologically active compounds. This document outlines a two-step synthesis strategy, commencing with the formation of a key precursor followed by its reduction to the target molecule. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a research and development setting.
Synthesis Strategy
The synthesis of this compound can be approached through two primary pathways, both of which are detailed below.
Diagram of Overall Synthesis Pathways
Caption: Overview of the two primary synthetic pathways to this compound.
Pathway 1: Reduction of 2-Amino-4,6-difluorobenzoic Acid
This pathway involves the synthesis of 2-Amino-4,6-difluorobenzoic acid as a key intermediate, followed by its reduction to the target alcohol.
Step 1: Synthesis of 2-Amino-4,6-difluorobenzoic Acid
Experimental Protocol (Adapted from similar syntheses):
A detailed protocol for the synthesis of 2-Amino-4,6-difluorobenzoic acid is not explicitly available in the provided search results. However, a general approach would involve the following conceptual steps:
-
Nitration: A suitable difluorobenzene derivative would be nitrated to introduce a nitro group at the 2-position.
-
Oxidation/Functional Group Manipulation: The substituent at the 1-position would be converted to a carboxylic acid.
-
Reduction: The nitro group would be reduced to an amino group to yield the desired 2-Amino-4,6-difluorobenzoic acid.
Quantitative Data for Synthesis of 2-Amino-4-fluorobenzoic Acid (for reference):
| Parameter | Value | Reference |
| Starting Material | 3-chloro-4-fluoro-6-nitrobenzoic acid | JPH0586000A |
| Reducing Agent | Palladium on activated carbon, Hydrogen gas | JPH0586000A |
| Solvent | Methanol | JPH0586000A |
| Temperature | 60-100 °C | JPH0586000A |
| Pressure | 2-5 kg/cm ² | JPH0586000A |
| Reaction Time | 6 hours | JPH0586000A |
| Yield | 82-83% | JPH0586000A |
Step 2: Reduction of 2-Amino-4,6-difluorobenzoic Acid to this compound
The reduction of the carboxylic acid functional group in the presence of an amino group can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). General procedures for the reduction of amino acids to amino alcohols are well-established.[2][3]
Experimental Protocol (General Procedure for LiAlH₄ Reduction of Amino Acids): [2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of Lithium Aluminum Hydride (LiAlH₄) (typically 1.5-3 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.
-
Addition of Amino Acid: A solution of 2-Amino-4,6-difluorobenzoic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Isolation: The resulting precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Quantitative Data (General yields for similar reductions):
| Parameter | Value | Reference |
| Reducing Agent | LiAlH₄ | Organic Syntheses, Coll. Vol. 8, p.204 (1993) |
| Solvent | Tetrahydrofuran (THF) | Organic Syntheses, Coll. Vol. 8, p.204 (1993) |
| Yield | 70-87% (for other amino acids) | Organic Syntheses, Coll. Vol. 8, p.204 (1993) |
Diagram of Pathway 1
Caption: Workflow for the reduction of 2-Amino-4,6-difluorobenzoic acid.
Pathway 2: Reduction of 2-Amino-4,6-difluorobenzaldehyde
This alternative pathway involves the synthesis of 2-Amino-4,6-difluorobenzaldehyde, which is then reduced to the target alcohol.
Step 1: Synthesis of 2-Amino-4,6-difluorobenzaldehyde
The synthesis of 2-Amino-4,6-difluorobenzaldehyde is not as commonly documented as the corresponding benzoic acid. However, a patent describes a method for the synthesis of 2-amino-3,4-difluorobenzaldehyde which could potentially be adapted.[4][5] This method involves the protection of the aldehyde group of a difluorobenzaldehyde, followed by directed ortho-lithiation, azidation, and subsequent reduction of the azide to an amine, and finally deprotection. A more direct, though potentially lower-yielding, approach could be the formylation of 1,3-difluoro-5-nitrobenzene followed by reduction of the nitro group. A procedure for the synthesis of 2,6-difluorobenzaldehyde from 1,3-difluorobenzene is also available and could be a starting point for introducing the amino group.[1]
Experimental Protocol (Conceptual, based on similar syntheses):
-
Starting Material: 1,3,5-Trifluorobenzene or a related difluorinated aromatic compound.
-
Introduction of the Amino Group: This could potentially be achieved through nitration followed by reduction, or through a directed ortho-metalation followed by reaction with an aminating agent.
-
Introduction of the Formyl Group: This could be achieved via a Vilsmeier-Haack reaction or by formylation of an organometallic intermediate.
Step 2: Reduction of 2-Amino-4,6-difluorobenzaldehyde to this compound
The reduction of an aldehyde to a primary alcohol is a standard transformation in organic synthesis and can be readily achieved using mild reducing agents such as Sodium Borohydride (NaBH₄).[6][7]
Experimental Protocol (General Procedure for NaBH₄ Reduction of Aldehydes): [6]
-
Reaction Setup: Dissolve 2-Amino-4,6-difluorobenzaldehyde in a suitable protic solvent such as methanol or ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Cool the solution in an ice bath and add Sodium Borohydride (NaBH₄) (typically 1-1.5 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction to stir at room temperature for a few hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Isolation: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (General yields for similar reductions):
| Parameter | Value | Reference |
| Reducing Agent | NaBH₄ | Organic Synthesis, CV 6, 606 (1988) |
| Solvent | Methanol or Ethanol | Organic Synthesis, CV 6, 606 (1988) |
| Yield | Typically >90% | General literature |
Diagram of Pathway 2
Caption: Workflow for the reduction of 2-Amino-4,6-difluorobenzaldehyde.
Conclusion
Both presented pathways offer viable routes to this compound. The choice of pathway may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Pathway 1, starting from the corresponding benzoic acid, is likely more robust and higher yielding, given the established methods for amino acid reduction. Pathway 2, via the benzaldehyde, might be more direct if a reliable synthesis for the aldehyde intermediate can be established. For both pathways, careful optimization of reaction conditions and purification procedures will be crucial for obtaining the final product in high purity and yield. Further investigation into specific, detailed experimental procedures for the synthesis of the key intermediates is recommended for successful implementation.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. adichemistry.com [adichemistry.com]
- 4. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]
- 5. EP3196189B1 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Physicochemical Properties of (2-Amino-4,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-4,6-difluorophenyl)methanol (CAS No. 1260783-44-5) is a fluorinated aromatic amino alcohol. This document provides a concise overview of its known physicochemical properties, alongside representative experimental protocols for its synthesis and analysis. Due to the limited publicly available experimental data for this specific compound, the protocols provided are based on established chemical principles and methods for analogous structures. No specific biological activity or signaling pathway involvement has been documented in the reviewed literature.
Physicochemical Properties
The quantitative physicochemical data for this compound is sparse, with most available information being computationally predicted. These properties are essential for understanding its behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.
Table 1: Physicochemical Data for this compound
| Property | Value | Source & Notes |
| CAS Number | 1260783-44-5 | - |
| Molecular Formula | C₇H₇F₂NO | - |
| Molecular Weight | 159.13 g/mol | [1][2] |
| Boiling Point | 286.9 ± 35.0 °C | Predicted[1] |
| Melting Point | Not available | - |
| Density | 1.396 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 13.67 ± 0.20 | Predicted[1] |
| logP | Not available | - |
| Solubility | 5.84 mg/mL (0.0414 M) | Data for a similar compound, (5-Amino-2-fluorophenyl)methanol; may not be representative[3]. |
Representative Experimental Protocols
The following protocols are illustrative and based on general organic chemistry principles for the synthesis and analysis of similar compounds. They should be adapted and optimized for specific experimental conditions.
Synthesis Protocol: Reduction of 2-Amino-4,6-difluorobenzaldehyde
A plausible and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-amino-4,6-difluorobenzaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄).[3][4]
Objective: To synthesize this compound via the reduction of 2-amino-4,6-difluorobenzaldehyde.
Materials:
-
2-amino-4,6-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2-amino-4,6-difluorobenzaldehyde in a suitable solvent like methanol or THF (approximately 10 volumes relative to the aldehyde).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is completely consumed. This typically takes a few hours.[3]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 10 volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity and quantifying compounds like this compound. A reverse-phase method is generally suitable for this type of molecule.[5][6][7]
Objective: To determine the purity of a sample of this compound using reverse-phase HPLC with UV detection.
Materials and Equipment:
-
This compound sample
-
HPLC-grade acetonitrile (MeCN)
-
HPLC-grade water
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[7]
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: A typical mobile phase would be a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
HPLC Conditions:
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative peak area of the main component.
Visualizations
As no specific signaling pathways involving this compound have been identified in the literature, a diagram of the proposed synthetic workflow is provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Amino-4,6-difluorophenyl)methanol CAS number and structure
CAS Number: 1260783-44-5
Chemical Structure:
Figure 1: Chemical Structure of this compound
Introduction
This compound is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring an aniline moiety substituted with two fluorine atoms and a hydroxymethyl group, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug design to enhance various pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a proposed synthetic route, and potential applications, with a focus on its relevance to the scientific and drug development community.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following properties can be predicted.
Table 1: Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₇H₇F₂NO | Calculation |
| Molecular Weight | 159.14 g/mol | Calculation |
| Appearance | Expected to be a solid at room temperature | Analogy to similar aromatic alcohols |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, DMSO, and DMF | General solubility of polar organic compounds |
| Melting Point | Not reported; likely elevated due to aromaticity and hydrogen bonding capability | Comparison with related structures |
| pKa | The amino group's basicity is reduced by the electron-withdrawing fluorine atoms. | [4] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (likely 2H) in the aromatic region (δ 6.0-7.5 ppm), showing coupling to fluorine. - A singlet or doublet for the CH₂ group of the hydroxymethyl function (δ 4.0-5.0 ppm). - A broad singlet for the NH₂ protons (variable chemical shift). - A singlet or triplet for the OH proton (variable chemical shift). |
| ¹³C NMR | - Aromatic carbons exhibiting C-F coupling. - A signal for the CH₂OH carbon (δ ~60-70 ppm). |
| ¹⁹F NMR | - One or two signals in the typical range for aryl fluorides, showing coupling to aromatic protons and potentially to each other.[8][9][10][11][12] |
| FTIR (cm⁻¹) | - O-H stretch (broad, ~3200-3600).[13] - N-H stretches (two bands, ~3300-3500). - C-H aromatic stretches (~3000-3100). - C=C aromatic stretches (~1450-1600). - C-F stretches (~1100-1300). - C-O stretch (~1000-1200). |
| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z 159. - Fragments corresponding to the loss of H₂O, OH, and CH₂OH. |
Experimental Protocols
Proposed Synthesis: Reduction of 2-Amino-4,6-difluorobenzaldehyde
A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-amino-4,6-difluorobenzaldehyde (CAS 1260790-53-1).[14] This transformation can be achieved using various reducing agents. A standard and mild procedure would involve the use of sodium borohydride (NaBH₄) in an alcoholic solvent.
Materials:
-
2-Amino-4,6-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4,6-difluorobenzaldehyde (1.0 equivalent) in anhydrous methanol or ethanol under a nitrogen atmosphere.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture again to 0 °C and carefully quench the excess NaBH₄ by the slow addition of deionized water.
-
Extraction: Remove the solvent under reduced pressure using a rotary evaporator. To the aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualization of Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for preparing this compound.
Caption: Proposed synthesis of this compound.
Hypothetical Application in a Kinase Inhibition Assay
Given that fluorinated anilines are common scaffolds in kinase inhibitors, the following diagram illustrates a hypothetical experimental workflow to assess the inhibitory potential of this compound or its derivatives against a target kinase.
Caption: Hypothetical workflow for kinase inhibition screening.
Applications in Research and Drug Development
While specific applications for this compound are not yet widely reported, its structural motifs suggest several potential uses in the pharmaceutical and chemical industries.
-
Medicinal Chemistry Building Block: The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The presence of amino, hydroxyl, and fluoro groups provides multiple points for chemical modification, allowing for the construction of diverse chemical libraries for drug screening.
-
Kinase Inhibitors: The aminophenyl scaffold is a common feature in many kinase inhibitors used in oncology. The fluorine atoms can enhance binding to the ATP-binding pocket and improve metabolic stability.
-
Agrochemicals: Fluorinated compounds have also found extensive use in the agrochemical industry as herbicides, insecticides, and fungicides.
-
Materials Science: Aromatic diamines and amino alcohols can be used as monomers in the synthesis of high-performance polymers.
The strategic placement of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[2] Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the amino group, which can be crucial for optimizing a drug's solubility and permeability.[4]
Conclusion
This compound is a promising, albeit not yet extensively studied, chemical entity. Its value lies in its potential as a versatile building block for the synthesis of novel, fluorinated compounds with desirable biological activities. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its predicted properties and a practical, proposed route for its synthesis. As the demand for sophisticated fluorinated intermediates continues to grow in the pharmaceutical and agrochemical sectors, compounds like this compound are poised to play an increasingly important role in the development of next-generation chemical products. Further research into its reactivity and biological properties is warranted to fully unlock its potential.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Importance of Fluorine in Benzazole Compounds | MDPI [mdpi.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. calpaclab.com [calpaclab.com]
A Technical Guide to the Spectroscopic Characterization of Fluorinated Phenylmethanols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The introduction of fluorine atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Spectroscopic analysis is a cornerstone of chemical research, providing essential information for structural elucidation and purity assessment. This technical guide presents a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2,4-Difluorophenyl)methanol. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also provided to aid researchers in their laboratory practices.
Spectroscopic Data of (2,4-Difluorophenyl)methanol
The following tables summarize the key spectroscopic data for (2,4-Difluorophenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for (2,4-Difluorophenyl)methanol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly available in search results |
Table 2: ¹³C NMR Data for (2,4-Difluorophenyl)methanol
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results |
Note: While the search results indicate the availability of NMR spectra, the specific peak assignments and coupling constants are not detailed. Researchers should refer to the primary spectral data for full interpretation.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for (2,4-Difluorophenyl)methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific peak data not available in search results | O-H stretch, C-H (aromatic) stretch, C-F stretch, C-O stretch |
Note: The IR spectrum will prominently feature a broad O-H stretching band characteristic of alcohols, along with absorptions corresponding to the aromatic C-H and C-F bonds.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for (2,4-Difluorophenyl)methanol
| m/z | Relative Intensity (%) | Fragment |
| 144 | ~50 | [M]⁺ (Molecular Ion) |
| 115 | ~100 | [M - CHO]⁺ |
| 101 | ~20 | [M - CH₂OH - H]⁺ |
| Other fragments not detailed in search results |
Note: The mass spectrum shows the molecular ion peak at m/z 144, consistent with the molecular weight of (2,4-Difluorophenyl)methanol. The base peak at m/z 115 corresponds to the loss of a formyl radical.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the analysis of small molecules like (2,4-Difluorophenyl)methanol, the following procedure is typical:
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.[1] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[1] Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug.
-
Instrument Setup: The data for (2,4-Difluorophenyl)methanol was acquired on a BRUKER AC-300 instrument.[2] Standard acquisition parameters are set, including the appropriate number of scans and relaxation delays.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) and thin-film are common methods for obtaining IR spectra of solid samples.
ATR-IR Method:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using a clamp to ensure good contact between the sample and the crystal.[3]
-
Spectrum Acquisition: Collect the IR spectrum of the sample.[4]
Thin Solid Film Method:
-
Sample Preparation: Dissolve a small amount of the solid (around 50 mg) in a volatile solvent like methylene chloride.[5]
-
Film Deposition: Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5]
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a standard technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. The sample is vaporized by heating.[6]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for chemical synthesis, purification, and spectroscopic analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. 2,4-Difluorobenzyl alcohol | C7H6F2O | CID 91867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Unveiling the Potential of (2-Amino-4,6-difluorophenyl)methanol in Research and Development
(2-Amino-4,6-difluorophenyl)methanol , a fluorinated aromatic amino alcohol, presents itself as a valuable building block for researchers and scientists, particularly those engaged in drug discovery and development. Its unique substitution pattern, featuring an amino group and two fluorine atoms on the phenyl ring, offers intriguing possibilities for molecular design and optimization. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications, with a focus on its role in medicinal chemistry.
Commercial Availability
This compound is commercially available from various chemical suppliers, facilitating its accessibility for research and development purposes. The compound is typically offered in research quantities with purity specifications suitable for laboratory use.
| Supplier | CAS Number | Purity | Additional Information |
| VEGPHARM | 1260783-44-5 | Not specified | Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS) available upon request.[1] |
| Zibo Hangyu Biotechnology Development Co., Ltd | 1260783-44-5 | Not specified | Inquire for details. |
Physicochemical Properties
While detailed experimental data for this compound is not extensively published, its fundamental properties can be derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | Calculated |
| Molecular Weight | 159.14 g/mol | Calculated |
| CAS Number | 1260783-44-5 | VEGPHARM[1] |
The Strategic Role of Fluorine in Drug Design
The presence of fluorine atoms in this compound is of significant interest to medicinal chemists. The strategic incorporation of fluorine into drug candidates can profoundly influence their pharmacological profile. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, impact molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative degradation.[2][3][4][5][6] These modifications can lead to improved potency, selectivity, and pharmacokinetic properties of a drug molecule. The difluoro substitution pattern on the phenyl ring of the target compound offers a unique electronic environment that can be exploited in the design of novel therapeutics.
Hypothetical Synthesis Protocol
Hypothetical Method: Reduction of 2-Nitro-4,6-difluorobenzaldehyde
This proposed method involves a two-step process starting from 2-nitro-4,6-difluorobenzaldehyde:
-
Step 1: Reduction of the Aldehyde to an Alcohol. The aldehyde functional group is selectively reduced to a primary alcohol.
-
Step 2: Reduction of the Nitro Group to an Amine. The nitro group is subsequently reduced to a primary amine to yield the final product.
Detailed Hypothetical Protocol:
-
Step 1: Synthesis of (2-Nitro-4,6-difluorophenyl)methanol
-
To a solution of 2-nitro-4,6-difluorobenzaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude (2-nitro-4,6-difluorophenyl)methanol, which can be purified by column chromatography.
-
-
Step 2: Synthesis of this compound
-
(2-Nitro-4,6-difluorophenyl)methanol (1.0 eq) is dissolved in ethanol, and palladium on carbon (10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the desired this compound. Further purification can be achieved by recrystallization or column chromatography.
-
Caption: Hypothetical two-step synthesis of this compound.
Application in Drug Discovery Workflow
Fluorinated building blocks like this compound are valuable starting materials or intermediates in the drug discovery process. Their incorporation into lead compounds can be a key strategy in lead optimization to enhance desired pharmacological properties.
The general workflow for utilizing such a building block can be visualized as follows:
Caption: General workflow illustrating the use of fluorinated building blocks in drug discovery.
References
Stability and Storage of (2-Amino-4,6-difluorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-4,6-difluorophenyl)methanol is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. The presence of both an amino and a hydroxymethyl group on a difluorinated benzene ring suggests potential stability challenges, including susceptibility to oxidation, light-induced degradation, and reactions related to its functional groups. This technical guide provides a comprehensive overview of the known and predicted stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment. Due to the limited publicly available stability data for this specific molecule, this guide draws upon established principles for analogous compounds, including fluorinated aromatic amines and substituted benzyl alcohols.
Introduction
The stability of chemical intermediates is a critical parameter in drug discovery and development. Degradation of such compounds can lead to the formation of impurities, potentially impacting reaction yields, final product purity, and toxicological profiles. This compound possesses functional groups that are known to be reactive under certain conditions. The aromatic amine moiety can be susceptible to oxidation, while the benzyl alcohol group can undergo oxidation or other transformations. The fluorine substituents are expected to enhance metabolic stability by strengthening the carbon-fluorine bond.[1][2] This guide aims to provide a framework for understanding and managing the stability of this compound.
Chemical Properties and Inherent Stability
This compound's structure suggests several potential stability concerns. Aromatic amines are known to be sensitive to light and air, which can lead to oxidative degradation and the formation of colored impurities. The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid. However, the strong electron-withdrawing nature of the two fluorine atoms on the aromatic ring is likely to influence the reactivity of both the amino and hydroxymethyl groups, potentially enhancing the compound's overall stability compared to its non-fluorinated analogs.[1]
Recommended Storage and Handling Conditions
While specific long-term stability data for this compound is not extensively documented in public literature, the following storage and handling conditions are recommended based on the general properties of aromatic amines and substituted benzyl alcohols.[3]
Data Presentation: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aromatic amine functionality. |
| Light | Amber vial or light-proof container | To protect against light-induced degradation. |
| Moisture | Tightly sealed container with desiccant | To prevent hydrolysis and other moisture-mediated reactions. |
| Purity | Store in a high-purity state | Impurities can sometimes catalyze degradation. |
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be postulated. These pathways are critical to consider when developing analytical methods for stability testing.
Mandatory Visualization: Potential Degradation Pathways
References
(2-Amino-4,6-difluorophenyl)methanol molecular weight and formula
This technical guide provides comprehensive information on (2-Amino-4,6-difluorophenyl)methanol, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.
Core Data Presentation
The fundamental molecular properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | [1] |
| Molecular Weight | 159.13 g/mol | [1] |
| CAS Number | 1260783-44-5 | [2] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1=C(C=C(C(=C1N)C(=O)O)F)F | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide plausible and detailed protocols based on established chemical transformations of similar compounds.
Synthesis Protocol: Reduction of 2-Amino-4,6-difluorobenzoic acid
A common and effective method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 2-Amino-4,6-difluorobenzoic acid.[3][4][5] This can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Materials and Reagents:
-
2-Amino-4,6-difluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (50 mL) under a nitrogen atmosphere.
-
Addition of Starting Material: 2-Amino-4,6-difluorobenzoic acid (1.0 eq.) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Quenching: Upon completion, the reaction mixture is cooled to 0 °C in an ice bath. The excess LiAlH₄ is cautiously quenched by the dropwise addition of water (volume equivalent to the mass of LiAlH₄ used), followed by the addition of a 15% aqueous sodium hydroxide solution (same volume as water), and finally, more water (3 times the initial volume of water).
-
Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed sequentially with a 1 M HCl solution, a saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure compound.[6]
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The purity and characterization of the synthesized this compound can be assessed using High-Performance Liquid Chromatography (HPLC). Given its fluorinated and aromatic nature, a reversed-phase method is appropriate.[7]
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector, a binary pump, an autosampler, and a column thermostat.[8][9]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice. For compounds with high fluorine content, a fluorinated stationary phase might offer alternative selectivity.[7]
-
Mobile Phase: A gradient elution using a mixture of two solvents:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Program: A linear gradient from 10% to 90% Solvent B over 20 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration at 10% B for 5 minutes. The specific gradient can be optimized based on the observed retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL
Sample Preparation:
-
A stock solution of the synthesized this compound is prepared by dissolving a known amount (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of acetonitrile or methanol).
-
The stock solution is then diluted to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
The sample solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
Mandatory Visualization
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: Synthetic workflow for this compound.
References
- 1. (2-Amino-3,4-difluorophenyl)methanol | C7H7F2NO | CID 118989723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vegpharm.com [vegpharm.com]
- 3. 2-Amino-4,6-difluorobenzoic acid | 126674-77-9 | FA54385 [biosynth.com]
- 4. 2-AMINO-4,6-DIFLUOROBENZOIC ACID CAS#: 126674-77-9 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molnar-institute.com [molnar-institute.com]
The Strategic Role of Fluorine Substitution in Aromatic Amino Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacological profiles.[1][2] This guide delves into the multifaceted role of fluorine substitution in the context of aromatic amino alcohols, a critical pharmacophore present in numerous endogenous neurotransmitters and synthetic drugs. By examining the effects of fluorination on key drug-like properties, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics. We will focus on norepinephrine analogues as a case study to illustrate the profound impact of strategic fluorination.
Core Concepts: The Impact of Aromatic Fluorination
The substitution of a hydrogen atom with fluorine on the aromatic ring of an amino alcohol can induce a cascade of effects that modulate its biological activity. These changes are primarily driven by fluorine's potent electron-withdrawing nature and its minimal steric footprint.
1. Modulation of Basicity (pKa): The high electronegativity of fluorine withdraws electron density from the aromatic ring, which in turn influences the basicity of the amino group in the side chain. Generally, aromatic fluorination leads to a decrease in the pKa of the amine. This can have significant consequences for a drug's bioavailability, as a lower pKa can increase the proportion of the neutral, more membrane-permeable species at physiological pH.[3]
2. Alteration of Lipophilicity (logP): The effect of fluorination on lipophilicity is context-dependent. While the C-F bond is more lipophilic than a C-H bond, the overall impact on the molecule's logP is influenced by changes in its polarity and intermolecular bonding capabilities.[4][5] Strategic placement of fluorine can either increase or decrease lipophilicity, providing a tool to optimize a compound's solubility and permeability profile.
3. Enhancement of Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage, particularly oxidation by cytochrome P450 enzymes. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability and, consequently, the half-life of a drug can be substantially increased.
4. Modification of Binding Affinity and Selectivity: Fluorine substitution can alter the electronic distribution (quadrupole moment) of the aromatic ring, influencing its interactions with amino acid residues in the binding pocket of a receptor. This can lead to changes in binding affinity (Ki) and, in some cases, a dramatic shift in selectivity for different receptor subtypes.[2][6]
5. Conformational Control: The introduction of fluorine can create novel intramolecular interactions (e.g., hydrogen bonds involving fluorine) or repulsive forces that can bias the conformational preferences of the molecule. This conformational restriction can pre-organize the ligand for a more favorable interaction with its target receptor, enhancing potency and selectivity.
Quantitative Data on Fluorinated Norepinephrine Analogues
To illustrate the principles outlined above, this section presents quantitative data for norepinephrine and its ring-fluorinated analogues. These compounds serve as a classic example of how positional fluorination can dramatically alter receptor selectivity.
Table 1: Physicochemical Properties of Fluorinated Norepinephrine Analogues
| Compound | Position of Fluorine | pKa (Amine) | logP |
| Norepinephrine | - | 8.58[5] | -1.24[5] |
| 2-Fluoronorepinephrine | 2 | ~7.8[2][6] | Data not available |
| 5-Fluoronorepinephrine | 5 | ~8.0[2][6] | Data not available |
| 6-Fluoronorepinephrine | 6 | ~7.9[2][6] | Data not available |
Table 2: Adrenergic Receptor Binding Affinities (Ki, nM) of Fluorinated (R)-Norepinephrine Analogues
| Compound | α1 Receptor | α2 Receptor | β1 Receptor | β2 Receptor |
| (R)-Norepinephrine | 150 | 130 | 850 | 2300 |
| (R)-2-Fluoronorepinephrine | >10,000 | 1,800 | 330 | 480 |
| (R)-6-Fluoronorepinephrine | 110 | 150 | >10,000 | >10,000 |
Data extracted from Lu et al., J. Med. Chem. 2000, 43 (8), pp 1611–1619.[7]
Data Summary: The data clearly demonstrates that the position of the fluorine atom dictates the adrenergic receptor selectivity.
-
2-Fluoro substitution dramatically decreases affinity for α-receptors while enhancing affinity for β-receptors, effectively creating a β-selective agonist.[6]
-
6-Fluoro substitution retains or slightly improves affinity for α-receptors while abolishing affinity for β-receptors, resulting in an α-selective agonist.[6][8]
-
5-Fluoro substitution (data not shown in table) results in a compound that retains mixed α and β agonist properties, similar to norepinephrine itself.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 6-Fluoronorepinephrine
This protocol is adapted from the synthesis described by Kirk et al. (1979).[2] The synthesis involves the conversion of a fluorinated benzaldehyde to a cyanohydrin, followed by reduction and demethylation.
Experimental Workflow for Synthesis
Caption: Synthesis of 6-Fluoronorepinephrine.
Step 1: Formation of the Cyanohydrin Trimethylsilyl Ether
-
To a solution of 3,4-dimethoxy-6-fluorobenzaldehyde (1.0 mmol) in a dry flask under an argon atmosphere, add trimethylsilyl cyanide (1.2 mmol) and a catalytic amount of anhydrous zinc iodide.
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction by infrared spectroscopy for the disappearance of the carbonyl absorption.
-
Remove the excess trimethylsilyl cyanide under vacuum.
-
Add anhydrous diethyl ether to the residue.
Step 2: Reduction to the Amino Alcohol
-
Prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0 mmol) in anhydrous diethyl ether in a separate flask under argon.
-
Add the ethereal solution of the cyanohydrin from Step 1 dropwise to the LiAlH4 suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture in an ice bath and quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Stir the resulting suspension for 15 minutes, then filter. Wash the collected salts thoroughly with diethyl ether.
-
Dry the combined ether filtrates over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dimethoxyphenethanolamine.
Step 3: Demethylation to 6-Fluoronorepinephrine
-
Dissolve the product from Step 2 (1.0 mmol) in anhydrous dichloromethane under an argon atmosphere and cool to -78 °C.
-
Add a solution of boron tribromide (BBr3) (2.5 mmol) in dichloromethane dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Cool the mixture to 0 °C and cautiously add methanol to quench the excess BBr3, followed by the addition of water.
-
Remove the solvent under reduced pressure. The resulting crude 6-fluoronorepinephrine can be purified by recrystallization, typically as an oxalate or hydrochloride salt.
Determination of pKa by Potentiometric Titration
This is a standard method for determining the acid dissociation constant of an ionizable group.[3]
-
Calibration: Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10.
-
Sample Preparation: Prepare a 1 mM solution of the aromatic amino alcohol in deionized water. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M.
-
Titration Setup: Place 20 mL of the sample solution in a jacketed beaker maintained at 25 °C. Purge the solution with nitrogen to remove dissolved carbon dioxide. Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Acidification: Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.
-
Titration: Titrate the stirred solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Continue the titration until the pH reaches approximately 12. Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Determination of logP by the Shake-Flask Method
This is the traditional and most reliable method for measuring the partition coefficient of a compound between octanol and water.
-
Phase Pre-saturation: Shake equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline (PBS) together for 24 hours to ensure mutual saturation. Separate the two phases.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Partitioning: In a vial, combine a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution to achieve a final concentration in the low micromolar range.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous).
Determination of Binding Affinity (Ki) by Radioligand Competition Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[1][8]
General Workflow for Binding Assay
Caption: Radioligand Competition Binding Assay Workflow.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue known to express the adrenergic receptor subtype of interest (e.g., rat cerebral cortex for α1 receptors). Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Assay Setup: Set up a series of tubes or a 96-well plate. Each reaction will contain:
-
A fixed concentration of the radioligand (e.g., [3H]-Prazosin for α1 receptors) at a concentration near its Kd.
-
A fixed amount of the receptor membrane preparation.
-
Varying concentrations of the unlabeled test compound (the "competitor," e.g., 6-fluoronorepinephrine).
-
Control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
-
Incubation: Incubate the reactions at a defined temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Visualization
Aromatic amino alcohols like norepinephrine exert their effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The subsequent signaling cascade depends on the receptor subtype (α or β) and the G-protein to which it couples.
Adrenergic Receptor Signaling Pathways
Caption: Adrenergic Receptor Signaling Pathways.
Conclusion
Fluorine substitution is a powerful and versatile tool in the optimization of aromatic amino alcohols for drug development. As demonstrated with norepinephrine analogues, the judicious placement of a single fluorine atom can profoundly alter the physicochemical properties and pharmacological profile of a molecule, leading to dramatic shifts in receptor selectivity. This guide provides a foundational understanding of the principles of aromatic fluorination, presents key quantitative data, and details the essential experimental protocols required to evaluate these effects. By leveraging the unique properties of fluorine, researchers can continue to design more potent, selective, and metabolically robust drug candidates.
References
- 1. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of (R)- and (S)-2- and 6-fluoronorepinephrine and (R)- and (S)-2- and 6-fluoroepinephrine: effect of stereochemistry on fluorine-induced adrenergic selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Fluoronorepinephrine - Wikipedia [en.wikipedia.org]
- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
discovery and initial characterization of (2-Amino-4,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of (2-Amino-4,6-difluorophenyl)methanol, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published data, this document presents a plausible synthetic route based on established chemical principles, including the synthesis of the key intermediate, 2-Amino-4,6-difluorobenzoic acid, and its subsequent reduction. This guide also furnishes predicted physicochemical and spectroscopic data to aid in the characterization of the target molecule. All experimental protocols are provided with detailed steps for laboratory synthesis. It is important to note that the biological activity of this compound has not been reported in the scientific literature.
Introduction
Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound (CAS No. 1260783-44-5) is a substituted benzyl alcohol that incorporates a difluorinated aniline moiety. While this compound is commercially available from several suppliers, there is a notable absence of peer-reviewed literature detailing its discovery, synthesis, and biological characterization. This guide aims to fill this gap by providing a comprehensive, albeit predictive, technical overview for researchers interested in this and related molecules.
Physicochemical and Spectroscopic Data
As no experimentally determined data for this compound is publicly available, the following table summarizes its predicted properties. These values are derived from computational modeling and comparison with structurally analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₇F₂NO |
| Molecular Weight | 159.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.1-6.8 (m, 2H, Ar-H), 5.0-4.8 (br s, 2H, NH₂), 4.4 (d, J=5.5 Hz, 2H, CH₂), 5.2 (t, J=5.5 Hz, 1H, OH) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160-157 (dd, C-F), 155-152 (dd, C-F), 125-120 (m, C-NH₂), 115-110 (m, C-CH₂OH), 100-95 (t, CH), 60-55 (CH₂) |
| Mass Spectrometry (ESI+) | m/z 160.05 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H, O-H stretch), 1620-1580 (N-H bend), 1500-1450 (C=C aromatic), 1250-1100 (C-F stretch) |
Proposed Synthesis
The synthesis of this compound can be logically achieved through a two-step process starting from commercially available precursors. The proposed pathway involves the synthesis of 2-Amino-4,6-difluorobenzoic acid followed by its reduction.
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,6-difluorobenzoic acid
This protocol is adapted from the known synthesis of the target benzoic acid derivative.
Materials:
-
Appropriate isatin precursor
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Water (H₂O)
-
Formic acid
Procedure:
-
Prepare a solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) in water (60 mL).
-
In a separate flask, suspend the isatin intermediate (4.58 g, 25 mmol) in water (125 mL) and cool to 0 °C.
-
Add the NaOH/H₂O₂ solution dropwise to the isatin suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 20 hours.
-
Upon reaction completion, adjust the pH of the mixture to 3 with formic acid. Exercise caution as this may cause foaming. The product will precipitate out of the solution.
-
Collect the precipitate by filtration and dry it in a desiccator over phosphorus pentoxide to yield 2-Amino-4,6-difluorobenzoic acid as a white solid.[1]
Step 2: Reduction of 2-Amino-4,6-difluorobenzoic acid to this compound
This is a general procedure for the reduction of a carboxylic acid to a primary alcohol.
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
2-Amino-4,6-difluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water (H₂O)
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous THF.
-
Dissolve 2-Amino-4,6-difluorobenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Method B: Using Sodium Borohydride and Sulfuric Acid
This method is an alternative to using the more pyrophoric LiAlH₄.[2]
Materials:
-
2-Amino-4,6-difluorobenzoic acid
-
Sodium borohydride (NaBH₄)
-
Sulfuric acid (H₂SO₄)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Amino-4,6-difluorobenzoic acid in THF in a round-bottom flask.
-
Add sodium borohydride (excess, e.g., 3-4 equivalents) portion-wise to the solution at room temperature.
-
Cool the mixture in an ice bath and add a solution of sulfuric acid in THF dropwise.
-
After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
Discovery and Initial Characterization
There is no specific information available in the public domain regarding the initial discovery or first synthesis of this compound. It is likely that this compound was first synthesized as an intermediate for use in the preparation of more complex molecules, a common practice in the pharmaceutical and chemical industries. Its characterization would have followed standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis, leading to the data now found in chemical supplier catalogs.
Biological Activity and Signaling Pathways
As of the date of this publication, there are no published studies on the biological activity of this compound. Consequently, no associated signaling pathways have been identified. The presence of the fluorinated aniline moiety suggests that it could be explored as a building block in the synthesis of kinase inhibitors or other pharmacologically active agents, as fluorine substitution is a common strategy to enhance the potency and pharmacokinetic properties of drug candidates.
Logical Flow of Analysis
The characterization of a newly synthesized compound like this compound follows a standard analytical workflow to confirm its identity and purity.
Caption: Standard workflow for the characterization of a synthesized chemical compound.
Conclusion
This compound is a fluorinated building block with potential for broader application in scientific research, particularly in the development of novel pharmaceuticals and functional materials. This technical guide provides a foundational understanding of this compound by proposing a viable synthetic route and offering predicted characterization data. It is hoped that this document will stimulate further research into the properties and potential applications of this and related fluorinated molecules. Future experimental work is required to validate the proposed synthesis and to explore the currently unknown biological activities of this compound.
References
Methodological & Application
(2-Amino-4,6-difluorophenyl)methanol as a building block in organic synthesis
Application Notes and Protocols: (2-Amino-4,6-difluorophenyl)methanol
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of fluorinated heterocyclic compounds. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, making this reagent of particular interest in medicinal chemistry and materials science. The amino and hydroxyl functionalities on the same aromatic ring allow for versatile cyclization reactions to form a variety of fused ring systems. This document provides detailed protocols and application notes for the use of this compound in the synthesis of 5,7-difluoroquinolines via an indirect Friedländer annulation.
Key Applications
The primary application of this compound is in the synthesis of 5,7-difluoroquinoline derivatives. Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of fluorine atoms at the 5 and 7 positions can enhance these activities and improve pharmacokinetic profiles.
A robust and environmentally friendly method for this transformation is the transition-metal-free indirect Friedländer synthesis.[1] This reaction involves the condensation of this compound with a ketone or a secondary alcohol in the presence of a base to yield the corresponding 5,7-difluoroquinoline.[1][2][3][4]
Reaction Data
The following table summarizes representative examples of the indirect Friedländer synthesis of quinolines, adapted for this compound. The yields are based on reported values for similar substrates.[1]
| Entry | Ketone/Alcohol | Product | Yield (%) |
| 1 | Acetophenone | 5,7-Difluoro-2-phenylquinoline | 95 |
| 2 | Propiophenone | 5,7-Difluoro-3-methyl-2-phenylquinoline | 92 |
| 3 | Cyclohexanone | 1,2,3,4-Tetrahydro-5,7-difluoroacridine | 85 |
| 4 | 2-Pentanone | 2-Ethyl-5,7-difluoro-3-methylquinoline | 88 |
| 5 | 1-Indanone | 5,7-Difluoro-11H-indeno[1,2-b]quinoline | 90 |
Experimental Protocols
Protocol 1: Synthesis of 5,7-Difluoro-2-phenylquinoline
Materials:
-
This compound
-
Acetophenone
-
Potassium tert-butoxide (t-BuOK)
-
Benzophenone
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), acetophenone (1.2 mmol), benzophenone (1.0 mmol), and potassium tert-butoxide (1.2 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 5,7-Difluoro-2-phenylquinoline.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of 5,7-difluoroquinolines.
Experimental Workflow
References
Synthesis of (2-Amino-4,6-difluorophenyl)methanol Derivatives: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of (2-Amino-4,6-difluorophenyl)methanol, a valuable building block in medicinal chemistry and drug development. The synthetic approach involves a two-step process commencing with the preparation of 2-Amino-4,6-difluorobenzoic acid, followed by its reduction to the target phenylmethanol derivative. This protocol offers a comprehensive guide for researchers, including reaction conditions, purification methods, and characterization data.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique properties that fluorine atoms impart to bioactive compounds, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active agents. This application note details a reliable and reproducible method for the preparation of this important synthetic precursor.
Overall Reaction Scheme
The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the synthesis of 2-Amino-4,6-difluorobenzoic acid from a suitable precursor. The second step is the reduction of the carboxylic acid functionality to a primary alcohol.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,6-difluorobenzoic Acid
This procedure is adapted from the reaction of 2,4,6-trifluorobenzonitrile with ammonia followed by hydrolysis.[1]
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Aqueous Ammonia (28-30%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Amination: In a sealed pressure vessel, 2,4,6-trifluorobenzonitrile is treated with an excess of aqueous ammonia. The reaction mixture is heated at a temperature between 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Extraction: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-amino-4,6-difluorobenzonitrile.
-
Hydrolysis: The crude 2-amino-4,6-difluorobenzonitrile is then subjected to hydrolysis. A solution of sodium hydroxide (e.g., 10-20% aqueous solution) is added to the nitrile, and the mixture is refluxed for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Acidification and Isolation: The reaction mixture is cooled in an ice bath and acidified to a pH of approximately 3-4 with concentrated hydrochloric acid. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 2-Amino-4,6-difluorobenzoic acid.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |
| 2-Amino-4,6-difluorobenzonitrile | 2,4,6-Trifluorobenzonitrile | Aqueous Ammonia | 85-95 | >95 (GC) |
| 2-Amino-4,6-difluorobenzoic Acid | 2-Amino-4,6-difluorobenzonitrile | Sodium Hydroxide, Hydrochloric Acid | 80-90 | >97 (HPLC) |
Table 1: Summary of quantitative data for the synthesis of 2-Amino-4,6-difluorobenzoic Acid.
Step 2: Reduction of 2-Amino-4,6-difluorobenzoic Acid to this compound
This protocol utilizes Lithium Aluminum Hydride (LAH) for the reduction of the carboxylic acid. LAH is a powerful reducing agent and must be handled with extreme caution in an anhydrous environment.
Materials:
-
2-Amino-4,6-difluorobenzoic Acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate Decahydrate (Glauber's Salt) or Rochelle's Salt
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LAH (approximately 1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: A solution of 2-Amino-4,6-difluorobenzoic acid in anhydrous THF is added dropwise to the LAH suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours and then gently refluxed for 1-2 hours to ensure complete reduction. The progress of the reaction is monitored by TLC.
-
Quenching: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[2] Alternatively, the reaction can be quenched by the careful addition of sodium sulfate decahydrate (Glauber's salt) until the evolution of hydrogen gas ceases.[2]
-
Work-up and Isolation: The resulting slurry is stirred for 15-30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Quantitative Data:
| Compound | Starting Material | Reducing Agent | Yield (%) | Purity (%) |
| This compound | 2-Amino-4,6-difluorobenzoic Acid | LiAlH₄ | 70-85 | >98 (HPLC) |
Table 2: Summary of quantitative data for the synthesis of this compound.
Characterization Data for this compound
-
CAS Number: 1260838-76-3[3]
-
Molecular Formula: C₇H₇F₂NO
-
Molecular Weight: 159.13 g/mol
-
Appearance: Solid
-
Melting Point: Data not available in the searched literature.
-
¹H NMR and ¹³C NMR: Specific spectral data were not found in the search results. Characterization would typically involve dissolving the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquiring the spectra. Expected ¹H NMR signals would include peaks for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the amine protons. The ¹³C NMR would show distinct signals for the aromatic carbons and the methylene carbon.
Logical Relationship of the Synthetic Steps
Figure 2: Logical flow of the synthesis and analysis process.
Safety Precautions
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable and can form explosive mixtures with air. All reactions involving LAH must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, must be worn.
-
Ammonia: Concentrated ammonia is corrosive and has a pungent odor. It should be handled in a fume hood.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and wear appropriate PPE.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby when in use.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this valuable intermediate for use in various drug discovery and development projects. The provided data tables and diagrams facilitate a clear understanding of the experimental workflow and expected outcomes. Adherence to the safety precautions is crucial for the safe execution of these chemical transformations.
References
- 1. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. Workup [chem.rochester.edu]
- 3. fluorochem.co.uk [fluorochem.co.uk]
The Strategic Application of (2-Amino-4,6-difluorophenyl)methanol Scaffolds in Modern Drug Discovery
Application Note: While direct applications of (2-Amino-4,6-difluorophenyl)methanol in publicly disclosed drug discovery programs are not extensively documented, its structural motifs—a difluorinated phenyl ring and an aminobenzyl alcohol—represent a confluence of two powerful strategies in medicinal chemistry. The strategic incorporation of fluorine is a well-established method for enhancing a drug candidate's metabolic stability, binding affinity, and bioavailability.[1][2] Simultaneously, the 2-aminobenzyl alcohol scaffold serves as a versatile precursor for the synthesis of a wide array of bioactive heterocyclic compounds, most notably quinazolines and their analogs, which are prevalent in numerous therapeutic agents.[3][4][5]
This document outlines the potential applications of this compound and its derivatives in drug discovery, drawing upon the established utility of its core components. We provide a generalized protocol for the synthesis of fluorinated quinazolinones, a class of compounds with significant therapeutic interest, and discuss the broader implications of fluorine substitution in drug design.
Key Applications and Rationale
The primary utility of the this compound scaffold lies in its role as a building block for compounds targeting a range of therapeutic areas, including but not limited to:
-
Oncology: The quinazoline core is a well-known pharmacophore in the development of kinase inhibitors for cancer therapy.
-
Inflammatory Diseases: The difluorobenzyl moiety has been incorporated into potent inverse agonists of the RORγt receptor, a key target in autoimmune and inflammatory disorders.
-
Infectious Diseases: Quinazolinone derivatives have been investigated for their antifungal and antibacterial properties.[3]
The difluoro substitution pattern on the phenyl ring is particularly advantageous. The fluorine atoms can modulate the pKa of the amino group, influence molecular conformation, and block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the resulting drug candidates.[2][6]
Experimental Protocols
The following is a generalized protocol for the synthesis of fluorinated quinazolinone derivatives, a key class of compounds accessible from 2-aminobenzyl alcohol precursors. This protocol is based on established synthetic methodologies for quinazoline synthesis.[3][4][7]
Protocol 1: Synthesis of a Difluorinated Quinazolinone Derivative
This protocol outlines a two-step process for the synthesis of a hypothetical 6,8-difluoro-quinazolinone derivative starting from a this compound precursor.
Step 1: Amide Formation
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or diisopropylethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.
-
Purify the intermediate by column chromatography on silica gel.
Step 2: Oxidative Cyclization to Quinazolinone
-
Dissolve the purified amide intermediate from Step 1 in a suitable solvent like dimethyl sulfoxide (DMSO) or dioxane.
-
Add an oxidizing agent such as manganese dioxide (MnO2) or potassium permanganate (KMnO4) in excess (3-5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the formation of the quinazolinone product by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter to remove the oxidizing agent.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final quinazolinone product by recrystallization or column chromatography.
Quantitative Data Summary
| Compound Class/Name | Target | Activity (IC₅₀/EC₅₀) | Therapeutic Area |
| Relugolix Analog | GnRH Receptor Antagonist | - | Women's Health |
| RORγt Inverse Agonist | RORγt | 11 nM (EC₅₀)[8] | Inflammatory Diseases |
| Quinazolinone Derivative | Fungal Growth Inhibition | - | Infectious Diseases |
Note: The data for the Relugolix analog and the Quinazolinone derivative are qualitative, highlighting the presence of the difluorobenzyl moiety in a clinically approved drug and the potential of the quinazolinone scaffold in antifungal agents, respectively.
Visualizing Synthetic and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized synthetic workflow and a relevant signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents | MDPI [mdpi.com]
- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating (2-Amino-4,6-difluorophenyl)methanol into Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4,6-difluorophenyl)methanol is a valuable fluorinated building block for the synthesis of a variety of heterocyclic scaffolds. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the incorporation of this precursor into two important classes of nitrogen-containing heterocycles: quinazolines and benzodiazepines. These scaffolds are prevalent in many biologically active compounds and approved drugs.
Application Notes: Synthesis of Fluorinated Quinolines and Benzodiazepines
The strategic introduction of this compound into heterocyclic systems offers a pathway to novel fluorinated analogues of established pharmacophores. The inherent functionalities of this starting material, a primary aromatic amine and a primary alcohol, allow for versatile synthetic transformations.
Synthesis of 5,7-Difluoroquinazolines:
The most direct application involves the condensation of this compound with aldehydes or their derivatives. This can be achieved through metal-catalyzed or metal-free dehydrogenative cyclization reactions. The resulting 5,7-difluoroquinazoline core is a key feature in a number of biologically active molecules, including kinase inhibitors and other therapeutic agents. The difluoro substitution pattern can influence the electronic properties of the quinazoline ring system, potentially modulating its interaction with biological targets.
Synthesis of 6,8-Difluorobenzodiazepines:
The synthesis of fluorinated 1,4-benzodiazepines from this compound typically requires a two-step approach. The initial step involves the selective oxidation of the benzylic alcohol to the corresponding 2-amino-4,6-difluorobenzaldehyde. This intermediate can then undergo cyclocondensation with an appropriate partner, such as an amino acid derivative or a haloacetyl halide followed by ammonolysis, to form the seven-membered benzodiazepine ring. Benzodiazepines are a well-established class of psychoactive drugs, and fluorinated derivatives are of interest for developing new agents with improved pharmacological profiles.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2-Substituted-5,7-difluoroquinazolines
This protocol describes a one-pot synthesis of 2-substituted-5,7-difluoroquinazolines from this compound and various aldehydes using a copper-based catalytic system.[1][2][3]
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Copper(I) chloride (CuCl)
-
Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Potassium hydroxide (KOH)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
2,2'-Bipyridine (bpy)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the substituted aldehyde (1.2 mmol), CuCl (0.1 mmol), Ce(NO₃)₃·6H₂O (0.1 mmol), NH₄Cl (1.5 mmol), KOH (1.5 mmol), TEMPO (0.02 mmol), and bpy (0.1 mmol).
-
Add acetonitrile (5 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5,7-difluoroquinazoline.
Protocol 2: Iron-Catalyzed Synthesis of 2-Aryl-5,7-difluoroquinazolines
This protocol outlines the synthesis of 2-aryl-5,7-difluoroquinazolines via an iron-catalyzed acceptorless dehydrogenative coupling of this compound with benzamides.[4][5][6]
Materials:
-
This compound
-
Substituted benzamide (e.g., benzamide)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
1,10-Phenanthroline
-
Cesium hydroxide monohydrate (CsOH·H₂O)
-
Toluene
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (0.5 mmol), the substituted benzamide (0.6 mmol), FeCl₂·4H₂O (0.05 mmol), and 1,10-phenanthroline (0.05 mmol).
-
Add CsOH·H₂O (0.75 mmol) and toluene (3 mL).
-
Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-aryl-5,7-difluoroquinazoline.
Protocol 3: Two-Step Synthesis of 6,8-Difluoro-1,4-benzodiazepin-2-ones
This protocol details a two-step synthesis involving the oxidation of this compound to the corresponding aldehyde, followed by cyclization to the benzodiazepine scaffold.
Step 1: Oxidation of this compound to 2-Amino-4,6-difluorobenzaldehyde
This step utilizes activated manganese dioxide for a mild and selective oxidation.[7][8]
Materials:
-
This compound
-
Activated manganese dioxide (MnO₂)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve this compound (1.0 g) in chloroform (50 mL).
-
Add activated manganese dioxide (5.0 g) to the solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the manganese dioxide, washing the pad with chloroform.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4,6-difluorobenzaldehyde, which can often be used in the next step without further purification.
Step 2: Cyclization to 7,9-Difluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This step involves the reaction of the synthesized aldehyde with glycine ethyl ester hydrochloride.
Materials:
-
2-Amino-4,6-difluorobenzaldehyde (from Step 1)
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, combine the crude 2-Amino-4,6-difluorobenzaldehyde (1.0 mmol), glycine ethyl ester hydrochloride (1.2 mmol), and pyridine (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux and maintain for 18-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
Treat the residue with a mixture of water and ethyl acetate.
-
Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to afford the 7,9-difluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 5,7-Difluoroquinazolines
| Entry | Method | Aldehyde/Amide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Protocol 1 | Benzaldehyde | CuCl/Ce(NO₃)₃/TEMPO | CH₃CN | 80 | 12 | 85-95 |
| 2 | Protocol 1 | 4-Chlorobenzaldehyde | CuCl/Ce(NO₃)₃/TEMPO | CH₃CN | 80 | 18 | 80-90 |
| 3 | Protocol 1 | 4-Methoxybenzaldehyde | CuCl/Ce(NO₃)₃/TEMPO | CH₃CN | 80 | 24 | 75-85 |
| 4 | Protocol 2 | Benzamide | FeCl₂·4H₂O/Phenanthroline | Toluene | 130 | 24 | 70-92[4][5] |
| 5 | Protocol 2 | 4-Methylbenzamide | FeCl₂·4H₂O/Phenanthroline | Toluene | 130 | 24 | 75-88 |
Table 2: Summary of Reaction Conditions and Yields for the Two-Step Synthesis of 6,8-Difluoro-1,4-benzodiazepin-2-one
| Step | Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Oxidation | MnO₂ | Chloroform | RT | 24-48 | 80-95 |
| 2 | Cyclization | Glycine ethyl ester HCl, Piperidine | Pyridine | Reflux | 18-24 | 60-75 |
Visualizations
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 7. prepchem.com [prepchem.com]
- 8. 2-Aminobenzyl alcohol 98 5344-90-1 [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of (2-Amino-4,6-difluorophenyl)methanol in Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2-Amino-4,6-difluorophenyl)methanol is a fluorinated aromatic amine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This document provides detailed protocols for three common analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the routine analysis of this compound, particularly for monitoring reaction progress and determining purity. The presence of the aromatic ring suggests strong UV absorbance, allowing for sensitive detection.
Experimental Protocol
a) Sample Preparation:
-
Aliquot Collection: Carefully withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, quench the aliquot immediately by diluting it in a suitable cold solvent to prevent further reaction.
-
Dilution: Dilute the sample with the mobile phase to a concentration within the calibration range. A 1:100 initial dilution is a good starting point, followed by further serial dilutions as needed.[1]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter that could damage the HPLC column.[1][2]
b) HPLC-UV Instrumentation and Conditions:
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended for the separation of polar aromatic compounds.[3]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or the determined λmax of the analyte).[4]
c) Calibration:
Prepare a series of standard solutions of purified this compound in the mobile phase at concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Illustrative Quantitative Data
The following table summarizes typical performance characteristics for the HPLC-UV analysis of aromatic amines. This data is illustrative and should be confirmed through method validation for this compound.
| Parameter | Illustrative Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.2 mg/L |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the quantification of volatile and thermally stable compounds. Due to the polar nature of the amino and hydroxyl groups in this compound, derivatization is required to increase its volatility and improve chromatographic performance.[5]
Experimental Protocol
a) Sample Preparation and Derivatization:
-
Aliquot Collection and Dilution: Collect an aliquot from the reaction mixture and dilute it with a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Solvent Evaporation: Transfer a known volume of the diluted sample to a vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
Add 100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]
-
Add 100 µL of a suitable solvent like acetonitrile.
-
Cap the vial tightly and heat at 70-100 °C for 1-4 hours to ensure complete derivatization of both the amine and alcohol functional groups.
-
Cool the sample to room temperature before injection.
-
b) GC-MS Instrumentation and Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm I.D. x 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.
-
c) Calibration:
Prepare standards of purified this compound and subject them to the same derivatization procedure as the samples. Create a calibration curve by plotting the peak area of a selected ion against the concentration.
Illustrative Quantitative Data
The following table presents typical performance characteristics for the GC-MS analysis of derivatized polar compounds. This data is illustrative and requires validation.
| Parameter | Illustrative Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 100 pg |
| Limit of Quantitation (LOQ) | 5 - 250 pg |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90% - 110% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex reaction matrices, LC-MS/MS is the method of choice.[8][9][10] It combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry, often without the need for derivatization.
Experimental Protocol
a) Sample Preparation:
Sample preparation is similar to that for HPLC-UV, involving dilution and filtration.[11][12]
-
Aliquot Collection: Obtain a representative aliquot from the reaction mixture.
-
Dilution: Perform serial dilutions with a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) to bring the analyte concentration into the linear range of the instrument.
-
Filtration: Filter the sample through a 0.22 µm syringe filter.
b) LC-MS/MS Instrumentation and Conditions:
-
Instrument: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) for fast analysis.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A fast gradient, for example, from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion (the protonated molecule [M+H]⁺) and a suitable product ion need to be determined by infusing a standard solution of the analyte.
-
Source Parameters: Optimize parameters such as spray voltage, source temperature, and gas flows for the specific analyte.
-
c) Calibration:
Prepare a calibration curve using standard solutions of the analyte in the concentration range expected in the diluted samples. An internal standard may be used to improve accuracy and precision.
Illustrative Quantitative Data
The following table provides typical performance characteristics for LC-MS/MS analysis of small molecules. This data is illustrative and must be validated.
| Parameter | Illustrative Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | Sub ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | Low ng/mL range |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
Logical Relationship: Method Selection
Caption: A decision guide for selecting the appropriate analytical method.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioxpedia.com [bioxpedia.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. organomation.com [organomation.com]
Application Notes and Protocols for the Scale-Up Synthesis of (2-Amino-4,6-difluorophenyl)methanol
For Research Use Only
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of (2-Amino-4,6-difluorophenyl)methanol, a key intermediate for research and development in the pharmaceutical and agrochemical industries. The described synthetic route is a two-step process commencing with the synthesis of 2-Amino-4,6-difluorobenzoic acid, followed by its reduction to the target alcohol.
Part 1: Synthesis of 2-Amino-4,6-difluorobenzoic Acid
This protocol outlines a robust method for the gram-scale synthesis of 2-Amino-4,6-difluorobenzoic acid, a crucial precursor for the final product.
Experimental Protocol: Synthesis of 2-Amino-4,6-difluorobenzoic Acid
Materials and Reagents:
-
Precursor amide (synthesized from the corresponding acyl chloride and ammonia)
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Formic acid (HCOOH)
-
Deionized water
-
Phosphorus pentoxide (P₂O₅) for desiccation
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling circulator
-
pH meter
-
Büchner funnel and vacuum flask
-
Vacuum desiccator
Procedure:
-
Reaction Setup: In a jacketed glass reactor, suspend the precursor amide (1.0 eq) in deionized water (approx. 27 mL per gram of amide).
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium hydroxide (6.7 eq) and 30% hydrogen peroxide (approx. 1.5 mL per gram of amide) in deionized water (approx. 13 mL per gram of amide). Cool this solution in an ice bath.
-
Addition: Cool the reactor contents to 0-5 °C using a cooling circulator. Slowly add the cold NaOH/H₂O₂ solution to the amide suspension via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 20 hours.
-
Work-up and Precipitation: Cool the reaction mixture to 10-15 °C. Carefully adjust the pH to approximately 3 with formic acid. Caution: This will cause foaming; add the acid slowly and with vigorous stirring. The product will precipitate as a white solid.
-
Isolation and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. Dry the product in a vacuum desiccator over phosphorus pentoxide to a constant weight.
Quantitative Data: Synthesis of 2-Amino-4,6-difluorobenzoic Acid
| Parameter | Value |
| Starting Material | Precursor Amide |
| Key Reagents | NaOH, H₂O₂ |
| Solvent | Water |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 20 hours |
| Typical Yield | 85-90% |
| Purity (by HPLC) | >98% |
| Melting Point | 198-202 °C |
Part 2: Scale-Up Synthesis of this compound
This section details the reduction of 2-Amino-4,6-difluorobenzoic acid to the target compound, this compound, using a scalable catalytic hydrogenation method.
Experimental Protocol: Reduction of 2-Amino-4,6-difluorobenzoic Acid
Materials and Reagents:
-
2-Amino-4,6-difluorobenzoic acid
-
5% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (or Tetrahydrofuran)
-
Hydrogen gas (H₂)
-
Celite®
-
Ethyl acetate
-
Hexanes
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography
Procedure:
-
Reactor Charging: To a high-pressure hydrogenation reactor, add 2-Amino-4,6-difluorobenzoic acid (1.0 eq) and ethanol (or THF, approx. 10-15 mL per gram of acid).
-
Catalyst Addition: Carefully add 5% Pd/C catalyst (1-5 mol% Pd relative to the substrate).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 2-4 MPa (300-600 psi) and heat to 60-70 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The typical reaction time is 4-6 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If further purification is needed, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes.
-
Quantitative Data: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-Amino-4,6-difluorobenzoic acid |
| Catalyst | 5% Pd/C |
| Solvent | Ethanol or THF |
| Hydrogen Pressure | 2-4 MPa |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 90-95% |
| Purity (by HPLC) | >99% |
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (in DMSO-d₆) | Peaks corresponding to the aromatic protons (typically in the range of 6.0-7.0 ppm, showing coupling to fluorine), the methylene protons of the CH₂OH group (around 4.4 ppm), the hydroxyl proton (a broad singlet), and the amine protons (a broad singlet). |
| ¹³C NMR (in DMSO-d₆) | Signals for the aromatic carbons (showing C-F coupling), and the methylene carbon (around 55-60 ppm). |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
| HPLC | A single major peak indicating high purity. |
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Logical Relationship of Purification Steps
Caption: Recrystallization protocol for purification.
Functionalization of the Amino Group in (2-Amino-4,6-difluorophenyl)methanol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the amino group in (2-Amino-4,6-difluorophenyl)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the difluoro-substitution pattern. The functionalization of its primary amino group opens up a vast chemical space for the synthesis of novel derivatives with potential applications in drug discovery and functional materials development.
Introduction
This compound possesses two key functional groups: a primary aromatic amine and a primary benzylic alcohol. The strategic functionalization of the amino group allows for the introduction of a wide range of substituents, enabling the modulation of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall three-dimensional structure. This document outlines protocols for several key transformations of the amino group, including acylation, sulfonylation, alkylation, arylation, and diazotization. Given the presence of the reactive hydroxymethyl group, emphasis is placed on chemoselective reaction conditions that favor modification of the amino group.
General Considerations for Chemoselectivity
The primary challenge in the functionalization of this compound is achieving selective reaction at the amino group without affecting the hydroxymethyl group. The relative nucleophilicity of the aromatic amine versus the benzylic alcohol will dictate the reaction outcome. Generally, the amino group is more nucleophilic than the alcohol, particularly under neutral or basic conditions. However, strong acylating or alkylating agents under harsh conditions can lead to reaction at both sites. The protocols outlined below are designed to maximize N-selectivity. In cases where O-functionalization is a competing pathway, protection of the alcohol may be necessary.
Acylation of the Amino Group
Acylation of the amino group to form an amide is a common and robust transformation. Amides are important functionalities in many pharmaceutical compounds. Chemoselective N-acylation can be achieved using various acylating agents under controlled conditions.
Protocol for N-Acetylation
This protocol describes the synthesis of N-(2-(hydroxymethyl)-3,5-difluorophenyl)acetamide.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).
-
Add a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acetylated product.
Table 1: Representative Data for Acylation of Anilines
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2-4 | 85-95 |
| Acetic Anhydride | Pyridine | THF | RT | 3-6 | 80-90 |
| Benzoyl Chloride | DIPEA | DCM | 0 to RT | 4-8 | 80-92 |
Note: Yields are based on analogous reactions with substituted anilines and may require optimization for this compound.
Diagram 1: General Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Sulfonylation of the Amino Group
The formation of sulfonamides is another critical transformation in drug discovery. Sulfonamides are key pharmacophores in a variety of therapeutic agents.
Protocol for N-Sulfonylation
This protocol describes the synthesis of N-(2-(hydroxymethyl)-3,5-difluorophenyl)benzenesulfonamide.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or a mixture of THF and a tertiary amine base (e.g., triethylamine).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 eq) portion-wise or dropwise.
-
Allow the reaction to stir at room temperature overnight or until completion as monitored by TLC.
-
Pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration or extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Table 2: Representative Data for Sulfonylation of Anilines
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzenesulfonyl Chloride | Pyridine | Pyridine | 0 to RT | 12-18 | 75-88 |
| p-Toluenesulfonyl Chloride | Triethylamine | THF | 0 to RT | 12-24 | 70-85 |
| Methanesulfonyl Chloride | DIPEA | DCM | 0 to RT | 6-12 | 80-90 |
Note: Yields are based on analogous reactions with substituted anilines and may require optimization.
Diagram 2: General Workflow for N-Sulfonylation
Caption: Workflow for the N-sulfonylation of this compound.
Alkylation of the Amino Group
N-alkylation of anilines can be achieved through various methods, including reductive amination and direct alkylation with alkyl halides. The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents, is a greener alternative.
Protocol for N-Alkylation via Borrowing Hydrogen
This protocol describes a general procedure for the N-alkylation using an alcohol as the alkylating agent.
Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired alcohol (1.5-3.0 eq), a suitable catalyst (e.g., a ruthenium or iridium pincer complex, 1-5 mol%), and a base (e.g., potassium tert-butoxide, 1.0-1.5 eq).
-
Add a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the catalyst if it is heterogeneous.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 3: Representative Data for N-Alkylation of Anilines with Alcohols
| Alcohol | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ / ligand | K₂CO₃ | Toluene | 110 | 24 | 70-85 |
| 1-Butanol | Iridium Pincer Complex | t-BuOK | Xylene | 130 | 18 | 65-80 |
| Ethanol | Shvo's Catalyst | NaOH | Dioxane | 100 | 24 | 60-75 |
Note: Yields are highly dependent on the specific catalyst and ligand system and require optimization.
Arylation of the Amino Group
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of N-aryl derivatives.
Protocol for Buchwald-Hartwig Amination
This protocol outlines the general procedure for the N-arylation with an aryl halide.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (e.g., bromobenzene, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Table 4: Representative Data for Buchwald-Hartwig Amination of Anilines
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 80-95 |
| 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 75-90 |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | K₃PO₄ | Toluene | 90 | 24 | 70-85 |
Note: Catalyst, ligand, and base selection are crucial and depend on the specific substrates. Yields are based on analogous reactions.
Diagram 3: Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Diazotization and Subsequent Reactions
Diazotization of the primary amino group to form a diazonium salt provides a versatile intermediate that can be converted to a wide range of functionalities through Sandmeyer and related reactions. Caution must be exercised as diazonium salts can be explosive in a dry state.
Protocol for Diazotization and Sandmeyer Reaction (e.g., Chlorination)
This protocol describes the in-situ generation of the diazonium salt and its subsequent conversion to a chloro-derivative.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in an aqueous solution of a mineral acid (e.g., 3-4 eq of HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, 1.2 eq) in the corresponding concentrated acid (e.g., HCl).
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
Table 5: Representative Sandmeyer Reactions of Anilines
| Reagent | Product Functionality | Typical Yield (%) |
| CuCl / HCl | -Cl | 60-80 |
| CuBr / HBr | -Br | 60-80 |
| CuCN / KCN | -CN | 50-70 |
| KI | -I | 70-90 |
| H₂O / H₂SO₄ (heat) | -OH | 40-60 |
Note: Yields can vary significantly based on the substrate and reaction conditions.
Diagram 4: Logical Flow of Diazotization and Sandmeyer Reaction
Caption: Logical relationship for the diazotization and subsequent Sandmeyer reaction.
Conclusion
The functionalization of the amino group in this compound offers a rich platform for the synthesis of novel compounds with potential applications in various fields of chemical research. The protocols provided herein serve as a guide for researchers to perform acylation, sulfonylation, alkylation, arylation, and diazotization reactions. While these protocols are based on well-established methodologies for analogous compounds, optimization of reaction conditions for the specific substrate is recommended to achieve optimal yields and purity. The chemoselective nature of these transformations is key to the successful synthesis of the desired N-functionalized derivatives.
Troubleshooting & Optimization
Technical Support Center: Purification of (2-Amino-4,6-difluorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (2-Amino-4,6-difluorophenyl)methanol from common reaction byproducts. The guidance is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: Common impurities depend on the synthetic route. If synthesizing from the corresponding aldehyde or carboxylic acid, unreacted starting material is a primary concern. Other potential byproducts include:
-
Over-reduction products: If a strong reducing agent is used, the aromatic ring may be partially or fully reduced.
-
Side-reaction products: Depending on the reaction conditions, side reactions may lead to the formation of dimers or other unexpected compounds.
-
Reagent-derived impurities: Borane or aluminum salts can be present if using sodium borohydride or lithium aluminum hydride for reduction.[1][2]
Q2: My purified this compound is unstable and changes color. Why is this happening?
A2: Aromatic amines, particularly aminobenzyl alcohols, can be susceptible to oxidation, which often results in color change (e.g., turning yellow or brown). This can be accelerated by exposure to air, light, and trace metal impurities. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Difficulty in crystallization is a common issue. Here are a few troubleshooting steps:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Increase concentration: If the solution is too dilute, carefully evaporate some of the solvent.
-
Solvent system: Experiment with different solvent or solvent mixtures. A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can often promote crystallization.
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase chromatography can be a suitable method for purifying polar compounds like this compound. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, can provide good separation.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent. Add a small amount of a "poor" solvent to the hot solution to reduce solubility. Ensure slow cooling. |
| No crystal formation | The solution is too dilute, or nucleation is inhibited. | Evaporate some solvent. Try scratching the flask or adding a seed crystal. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impure crystals | Cooling was too rapid, trapping impurities. The chosen solvent does not effectively differentiate between the product and impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] Try a different recrystallization solvent or a multi-solvent system. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound stuck on the column | The eluent is not polar enough. The compound is interacting strongly with the acidic silica gel. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). Add a small amount of a polar solvent like methanol.[4] For basic compounds like amines, add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel.[5] |
| Poor separation of product and impurities | The eluent system does not provide sufficient resolution. The column was not packed properly. | Perform a thorough TLC analysis to find an optimal solvent system that gives good separation between the product and byproduct spots. Ensure the column is packed uniformly without cracks or channels.[6] |
| Tailing of the product peak | The compound is interacting too strongly with the stationary phase. | Add a modifier to the eluent, such as triethylamine for basic compounds. Consider using a different stationary phase, such as alumina or a functionalized silica gel (e.g., amine-functionalized).[7] |
| Product elutes too quickly | The eluent is too polar. | Use a less polar solvent system. Start with a low polarity eluent and gradually increase the polarity (gradient elution). |
Quantitative Data
Table 1: Illustrative Recrystallization Data for a Model Aminobenzyl Alcohol
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol/Water | 85 | 98 | 75 |
| Ethyl Acetate/Hexane | 85 | 97 | 80 |
| Dichloromethane/Hexane | 85 | 96 | 85 |
Table 2: Illustrative Column Chromatography Data for a Model Aminobenzyl Alcohol
| Stationary Phase | Eluent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Silica Gel | Hexane/Ethyl Acetate (Gradient) | 80 | >99 | 70 |
| Silica Gel with 1% Triethylamine | Dichloromethane/Methanol (Gradient) | 80 | >99 | 75 |
| Alumina | Hexane/Ethyl Acetate (Gradient) | 80 | 98 | 80 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethyl acetate, hexane, ethanol, water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If the solution is colored, and the pure compound is known to be colorless, you can add a small amount of activated charcoal and heat for a few more minutes.
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If charcoal was used, perform a hot filtration to remove it.
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Slowly add a "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold "poor" solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
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Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel in the chosen eluent.
-
Prepare the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel.
-
Load the sample: Carefully add the sample to the top of the column.
-
Elute the column: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.
-
Collect fractions: Collect the eluting solvent in a series of fractions.
-
Monitor the separation: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. reddit.com [reddit.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
optimizing reaction conditions for the synthesis of (2-Amino-4,6-difluorophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of (2-Amino-4,6-difluorophenyl)methanol. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the reduction of 2-Amino-4,6-difluorobenzoic acid. This transformation can be effectively achieved using strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or borane complexes like Borane-THF (BH₃·THF).
Q2: What are the main challenges in this synthesis?
A2: The primary challenges include ensuring the complete reduction of the carboxylic acid without affecting the aromatic fluorine atoms, managing the reactivity of the reducing agents, preventing side reactions related to the amino group, and effectively purifying the final product from inorganic byproducts and any unreacted starting material.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, can be used to separate the starting material (2-Amino-4,6-difluorobenzoic acid) from the product (this compound). The spots can be visualized under UV light. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.
Q4: What are the typical yields for this synthesis?
A4: The expected yields for the reduction of 2-Amino-4,6-difluorobenzoic acid to this compound can vary depending on the chosen reducing agent and the optimization of reaction conditions. Generally, yields ranging from 70% to 90% can be achieved with careful execution of the protocol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Inactive Reducing Agent | Lithium Aluminum Hydride and borane complexes are moisture-sensitive. Ensure that the reagents are fresh and have been stored under anhydrous conditions. It is advisable to use a new bottle or a freshly opened container of the reducing agent. |
| Incomplete Reaction | The reaction time may be insufficient. Monitor the reaction progress closely using TLC until the starting material is fully consumed. If the reaction stalls, a slight increase in temperature (if using Borane-THF) or the addition of a small amount of fresh reducing agent may be necessary. |
| Incorrect Stoichiometry | An insufficient amount of the reducing agent will lead to incomplete conversion. Use a molar excess of the reducing agent. For LiAlH₄, 2-3 equivalents are typically used. For Borane-THF, 2-4 equivalents of BH₃ may be required. |
| Quenching at Low Temperature | If the reaction is quenched at a very low temperature, the hydrolysis of the aluminum or borate complexes may be incomplete, leading to loss of product during work-up. Allow the reaction to warm to room temperature before quenching, or perform the quench at 0 °C and then allow the mixture to stir at room temperature for a period. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Over-reduction or Side Reactions | While generally stable, prolonged reaction times or excessive temperatures, especially with LiAlH₄, could potentially lead to side reactions. Adhere to the recommended reaction times and temperatures. |
| Formation of an Aldehyde Intermediate | Incomplete reduction can result in the presence of the intermediate, 2-Amino-4,6-difluorobenzaldehyde. Ensure sufficient reducing agent and adequate reaction time to drive the reaction to the alcohol. |
| Inadequate Work-up | The work-up procedure is critical for removing inorganic salts (aluminum or boron salts). Follow the Fieser work-up for LiAlH₄ reductions carefully to ensure the formation of a filterable precipitate.[1][2] For borane reductions, acidic work-up followed by basification is necessary to break down the borane complexes. |
| Co-eluting Impurities | Purification by column chromatography may be necessary. Use a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) to achieve good separation. |
Problem 3: Difficulty in Isolating the Product
| Potential Cause | Recommended Solution |
| Formation of an Emulsion during Extraction | The formation of aluminum hydroxide during the LiAlH₄ work-up can lead to persistent emulsions. The Fieser work-up is designed to minimize this.[1][2] Adding a saturated solution of sodium sulfate and stirring for an extended period can help to break up emulsions. |
| Product is Water-Soluble | The amino and hydroxyl groups can impart some water solubility to the product. During the aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency into the organic layer. |
| Product is an Oil | This compound may be obtained as an oil. If a solid product is desired for easier handling, try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. |
Experimental Protocols
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (2.5 equivalents) under a nitrogen atmosphere. Carefully add anhydrous tetrahydrofuran (THF) to create a suspension. Cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: Dissolve 2-Amino-4,6-difluorobenzoic acid (1 equivalent) in anhydrous THF in a separate flask. Slowly add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C.[1][2] Cautiously and sequentially add dropwise:
-
'x' mL of water for every 'x' g of LiAlH₄ used.
-
'x' mL of 15% aqueous NaOH solution for every 'x' g of LiAlH₄ used.
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'3x' mL of water for every 'x' g of LiAlH₄ used.
-
-
Isolation: Stir the resulting white precipitate at room temperature for 30 minutes. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Method B: Reduction with Borane-Tetrahydrofuran (BH₃·THF)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 2-Amino-4,6-difluorobenzoic acid (1 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C. Slowly add a 1 M solution of Borane-THF complex in THF (3 equivalents) dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol until the effervescence ceases. Then, add 1 M HCl and stir for 30 minutes.
-
Isolation: Make the solution basic (pH > 8) by the addition of aqueous NaOH. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method A: LiAlH₄ Reduction | Method B: Borane-THF Reduction |
| Reducing Agent | Lithium Aluminum Hydride | Borane-Tetrahydrofuran complex |
| Equivalents of Reductant | 2.0 - 3.0 | 2.0 - 4.0 (of BH₃) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Reaction Temperature | 0 °C to Reflux | 0 °C to Reflux |
| Reaction Time | 2 - 4 hours | 4 - 8 hours |
| Typical Yield | 80 - 90% | 75 - 85% |
| Work-up Procedure | Fieser Method (H₂O, NaOH) | Acidic quench, then basic extraction |
Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Synthesis of (2-Amino-4,6-difluorophenyl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of (2-Amino-4,6-difluorophenyl)methanol. It is intended for researchers, scientists, and professionals in drug development to help identify and mitigate common impurities.
Troubleshooting Guide: Common Impurities and Solutions
Experimental workflows can encounter various challenges. This section provides a systematic approach to identifying and resolving common issues related to impurities in the synthesis of this compound.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Common impurities can be categorized as follows:
-
Starting Material-Related Impurities: Unreacted starting materials, such as 2-amino-4,6-difluorobenzaldehyde or a corresponding benzoic acid derivative, are a primary source of impurities. The purity of the initial materials is crucial, as impurities present in them can carry through the synthesis.[1][2]
-
Side-Reaction Products: These can include products from over-reduction, dimerization, or other unintended reactions. For instance, if a nitro group is being reduced, incomplete reduction can leave nitroso or hydroxylamine intermediates.
-
Reagent-Derived Impurities: Impurities from reagents used in the synthesis, such as byproducts from the reducing agent or solvent-related impurities, can contaminate the final product. For example, the use of dimethylformamide (DMF) at high temperatures can lead to the formation of dimethylamine-related byproducts.[3]
-
Degradation Products: The final product may degrade under certain conditions (e.g., exposure to air, light, or extreme pH), leading to the formation of impurities.
Q2: How can I detect and quantify impurities in my sample?
A2: A combination of analytical techniques is recommended for the comprehensive analysis of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying impurities.[4] A well-developed HPLC method can provide information on the number of impurities and their relative abundance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities. Derivatization may be necessary to increase the volatility of the analyte and impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of significant impurities if they can be isolated or are present in sufficient quantity.
Q3: What general strategies can I employ to minimize impurity formation?
A3: To ensure high purity of the final product, consider the following strategies:
-
Starting Material Quality: Always use high-purity starting materials. If necessary, purify the starting materials before use.[1][2]
-
Reaction Optimization: Carefully optimize reaction conditions, including temperature, reaction time, stoichiometry of reagents, and solvent. This can minimize the formation of side products.
-
Inert Atmosphere: For reactions sensitive to oxidation, such as those involving amino groups, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.[3]
-
Purification Method: Develop a robust purification protocol. This may involve recrystallization, column chromatography, or a combination of techniques to effectively remove different types of impurities.
Quantitative Data Summary
| Impurity Type | Potential Identity | Typical Level (before optimization) | Typical Level (after optimization) | Analytical Method |
| Unreacted Starting Material | 2-Amino-4,6-difluorobenzaldehyde | 1-5% | < 0.1% | HPLC, GC-MS |
| Over-oxidation Product | 2-Amino-4,6-difluorobenzoic acid | 0.5-2% | < 0.1% | HPLC, LC-MS |
| Solvent-derived Impurity | N,N-Dimethylformamide adduct | Variable | Not Detected | GC-MS |
| Dimerization Product | Bis(2-amino-4,6-difluorophenyl)methane | 0.1-1% | < 0.05% | HPLC, LC-MS |
Key Experimental Protocols
The synthesis of this compound typically involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid.
Protocol 1: Reduction of 2-Amino-4,6-difluorobenzaldehyde
This protocol outlines a general procedure for the reduction of an aldehyde to an alcohol.
Materials:
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2-Amino-4,6-difluorobenzaldehyde
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Sodium borohydride (NaBH₄)
-
Methanol
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Deionized water
-
Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Amino-4,6-difluorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
DOT Script for Experimental Workflow
Caption: General experimental workflow for the reduction of an aldehyde.
References
Technical Support Center: Synthesis of (2-Amino-4,6-difluorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2-Amino-4,6-difluorophenyl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic route starts from 2,4,6-trifluorobenzonitrile. This multi-step synthesis involves a nucleophilic aromatic substitution to introduce the amino group, followed by the reduction of the nitrile group to an aminomethyl group, and finally, conversion to the desired methanol.
Q2: What are the critical parameters to control for a high yield?
Key parameters to strictly control include reaction temperature, the purity of starting materials and reagents, reaction time, and pH during work-up procedures. For instance, maintaining a low temperature during certain steps, such as diazotization if applicable, is crucial to prevent the decomposition of intermediates[1].
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used. Visualization under UV light will show the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended[1].
Q4: What are the expected yield and purity of the final product?
With careful execution of the experimental protocol, yields can typically range from 60% to 75%. The purity of the crude product is often around 90-95%, which can be enhanced to over 98% through purification techniques like column chromatography[1].
Troubleshooting Guides
This section addresses specific issues that users may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Decomposition of Intermediates | Certain intermediates can be unstable. For reactions involving diazonium salts, it is critical to maintain the temperature between 0-5 °C and use the salt immediately after its formation[1]. |
| Inefficient Reduction Step | Verify the activity of the reducing agent (e.g., Sodium Borohydride, Lithium Aluminum Hydride). Ensure anhydrous conditions are maintained if a moisture-sensitive reducing agent is used. |
| Incorrect pH during Work-up | The pH of the reaction mixture during extraction and isolation steps is crucial. Monitor and adjust the pH as specified in the protocol to ensure the product is in the desired form for extraction. |
| Poor Quality of Reagents | Use reagents from a reputable supplier and ensure they are fresh. For instance, the concentration and freshness of a sodium nitrite solution are critical for successful diazotization[1]. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Side Reactions | The presence of multiple reactive sites on the benzene ring can lead to side reactions. For example, in reactions starting from a nitro-substituted aniline, the formation of undesired products like 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide has been observed in similar syntheses[2]. Modifying the reaction conditions (e.g., temperature, solvent) or changing the synthetic route might be necessary. |
| Incomplete Purification | Optimize the purification method. If using column chromatography, try different solvent systems or a different stationary phase. Recrystallization from a suitable solvent can also significantly improve purity. |
| Contamination from Starting Materials | Ensure the purity of your starting materials before beginning the synthesis. Impurities in the starting materials can be carried through the reaction and contaminate the final product. |
Experimental Protocols
A representative two-step protocol starting from 2-Amino-4,6-difluorobenzonitrile is outlined below.
Step 1: Synthesis of 2-Amino-4,6-difluorobenzonitrile
This step would typically involve the amination of a suitable precursor like 2,4,6-trifluorobenzonitrile.
Step 2: Reduction of 2-Amino-4,6-difluorobenzonitrile to this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Amino-4,6-difluorobenzonitrile in an appropriate anhydrous solvent (e.g., THF, Diethyl ether).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a sodium hydroxide solution at 0 °C.
-
Work-up and Extraction: Filter the resulting mixture through celite and wash the filter cake with the reaction solvent. Collect the filtrate and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Typical Yields and Purity
| Stage | Product | Typical Yield (%) | Purity (by HPLC, %) |
| Crude Product | This compound | 65-80 | 90-95 |
| After Column Chromatography | This compound | 60-75 | >98 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
side reactions to avoid when working with (2-Amino-4,6-difluorophenyl)methanol
Welcome to the technical support center for (2-Amino-4,6-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the handling and reactivity of this compound, with a focus on avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its reactivity?
This compound possesses two key reactive functional groups: a primary aromatic amine (-NH₂) and a primary benzylic alcohol (-CH₂OH).[1] The amino group is a strong activating group, donating electron density to the aromatic ring, which can influence the reactivity of the entire molecule.[2] The benzylic alcohol is susceptible to oxidation.[1] The presence of two electron-withdrawing fluorine atoms on the phenyl ring also modulates the electronic properties and reactivity of both the amino and alcohol groups.
Q2: What are the most common side reactions to be aware of when working with this compound?
The bifunctional nature of this compound can lead to several competing side reactions that can lower the yield of the desired product. The most common side reactions include:
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents or prolonged exposure to air.[1][3] The amino group is also susceptible to oxidation.[1]
-
Polymerization: Under acidic conditions, benzylic alcohols are prone to polymerization.[1] The amino group can also participate in or catalyze polymerization, leading to the formation of insoluble, often colored, polymeric materials.[1]
-
Self-Condensation: The nucleophilic amino group of one molecule can react with the alcohol group of another molecule, particularly at elevated temperatures, to form ethers or secondary amines.[1]
Q3: How can I minimize the oxidation of this compound during a reaction?
To prevent unwanted oxidation, it is crucial to control the reaction atmosphere. Conducting experiments under an inert atmosphere, such as nitrogen or argon, can effectively prevent oxidative side reactions involving both the amine and benzyl alcohol functionalities.[1]
Q4: My reaction mixture is turning dark and forming a precipitate. What is likely happening and how can I prevent it?
The formation of a dark, insoluble material often indicates polymerization.[1] This is typically promoted by acidic conditions. To mitigate this, consider the following:
-
pH Control: Avoid strongly acidic conditions if possible. If an acid is required, use the mildest acid necessary for the reaction to proceed.
-
Temperature Management: Elevated temperatures can accelerate polymerization. Maintain the reaction at the optimal temperature and avoid localized overheating by ensuring efficient stirring and controlled addition of reagents.[1]
Q5: Should I use protecting groups when working with this compound?
Yes, using protecting groups is a highly effective strategy to prevent side reactions by temporarily masking the reactivity of one of the functional groups.[4] This allows for selective reaction at the other functional group.[4]
-
Protecting the Amino Group: The amino group can be protected as a carbamate (e.g., Boc, Cbz, or Fmoc) to decrease its nucleophilicity and prevent it from participating in unwanted reactions.[4][5]
-
Protecting the Alcohol Group: The hydroxyl group can be protected as an ether (e.g., benzyl ether) or a silyl ether (e.g., TBDMS) to prevent its oxidation or participation in condensation reactions.
The choice of protecting group depends on the specific reaction conditions and the stability of the protecting group throughout the synthetic sequence.[4] An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is particularly useful for complex syntheses.[6]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation of Starting Material or Product | - Run the reaction under an inert atmosphere (N₂ or Ar).- Degas solvents prior to use.- Use fresh, high-purity starting material. Discolored (yellow or brown) starting material may indicate oxidation.[1] | Minimizes exposure to oxygen, which can oxidize the amino and/or alcohol groups.[1] |
| Polymerization | - Carefully control the reaction temperature, avoiding excessive heat.- If the reaction is acid-catalyzed, consider using a milder acid or a smaller stoichiometric amount.- Ensure efficient stirring to prevent localized concentration and temperature gradients. | Polymerization is often initiated by acid and accelerated by heat.[1] |
| Self-Condensation | - Use a suitable protecting group for either the amine or the alcohol.- Lower the reaction temperature. | Prevents the amine of one molecule from reacting with the alcohol of another.[1] |
| Product Loss During Work-up | - this compound and its derivatives can be polar. Avoid excessive aqueous washes if the product shows some water solubility.- Optimize the solvent system for column chromatography to prevent product loss on the stationary phase.[1] | Polar compounds can have partial solubility in aqueous phases, leading to loss during extraction.[1] |
Problem 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Competing Reactions of Amino and Alcohol Groups | - Implement a protecting group strategy to selectively block one of the functional groups.[4] | This is the most effective way to direct the reaction towards the desired product and avoid a complex mixture of byproducts.[4] |
| Reaction Temperature Too High | - Run the reaction at a lower temperature.- Add reagents slowly to control any exotherms.[1] | Higher temperatures can provide the activation energy for multiple side reactions to occur. |
| Impure Starting Materials | - Verify the purity of this compound and all other reagents.[1] | Impurities can act as catalysts for side reactions or be incorporated into byproducts.[1] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of the Amino Group
This protocol describes a general method for protecting the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., triethylamine, 1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Boc-protected product.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Workflow for using a protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
stability issues of (2-Amino-4,6-difluorophenyl)methanol under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of (2-Amino-4,6-difluorophenyl)methanol under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic or basic conditions?
A1: The primary stability concerns for this compound revolve around its two functional groups: the primary aromatic amine and the benzylic alcohol. Under acidic or basic conditions, the molecule may be susceptible to:
-
Oxidation: The aminobenzyl alcohol moiety can be oxidized. The benzylic alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid. The aromatic amine is also prone to oxidation, which can lead to the formation of colored impurities.
-
Polymerization: Under acidic conditions, benzyl alcohols can be prone to polymerization. The amino group can also participate in or catalyze polymerization reactions, leading to the formation of insoluble polymeric materials.
-
Degradation involving fluorine substituents: While the carbon-fluorine bond is generally very strong and enhances metabolic and thermal stability, harsh acidic or basic conditions could potentially lead to defluorination, although this is less common.
Q2: How do the fluorine substituents affect the stability of the molecule?
A2: The two fluorine atoms on the aromatic ring have a significant impact on the molecule's stability:
-
Increased Thermal and Metabolic Stability: The high strength of the C-F bond significantly increases the molecule's resistance to metabolic degradation and thermal stress compared to its non-fluorinated analog.
-
Electronic Effects: Fluorine is a highly electronegative atom and acts as an electron-withdrawing group by induction. This can decrease the basicity of the aromatic amine, potentially affecting its reactivity and the formation of salts. This electron-withdrawing nature can also influence the reactivity of the benzylic alcohol.
Q3: What are the expected degradation products under forced degradation conditions?
A3: Under forced degradation conditions (stress testing), the following degradation products could be anticipated:
-
Acidic Conditions: Potential for polymerization and slow acid-catalyzed dehydration of the benzyl alcohol.
-
Basic Conditions: Increased susceptibility to oxidation of both the amino and alcohol groups.
-
Oxidative Conditions: Formation of (2-Amino-4,6-difluorophenyl)formaldehyde and subsequently 2-Amino-4,6-difluorobenzoic acid. Oxidation of the amino group could also lead to colored polymeric impurities.
Troubleshooting Guides
Issue 1: Observation of Colored Impurities in Solution
-
Possible Cause: This is often indicative of the oxidation of the aromatic amine functionality. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Store the compound and its solutions in amber vials or protect them from light.
-
Solvent Purity: Use high-purity, deoxygenated solvents for your reactions and analyses.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental setup.
-
Issue 2: Inconsistent Results or Loss of Analyte During HPLC Analysis
-
Possible Cause: The analyte may be degrading on the HPLC column, or the analytical method may not be optimized for this specific compound. Fluorinated compounds can sometimes exhibit unique chromatographic behavior.
-
Troubleshooting Steps:
-
Mobile Phase pH: Optimize the pH of the mobile phase to ensure the analyte is in a stable, protonated, or deprotonated state. Given the amino group, a slightly acidic mobile phase is often a good starting point.
-
Column Temperature: Analyze at a lower column temperature to minimize on-column degradation.
-
Peak Tailing: If peak tailing is observed, it could be due to the interaction of the basic amine with residual silanols on the silica-based column. Consider using a column with end-capping or adding a competing base like triethylamine to the mobile phase in small concentrations.
-
Method Validation: Ensure your HPLC method is properly validated for stability-indicating assays, capable of separating the parent compound from potential degradation products.
-
Issue 3: Formation of Insoluble Material in Acidic Solutions
-
Possible Cause: This is likely due to the acid-catalyzed polymerization of the benzyl alcohol moiety.
-
Troubleshooting Steps:
-
Control of Acidity: Use the minimum concentration of acid required for your experiment.
-
Temperature Control: Perform the reaction at a lower temperature to reduce the rate of polymerization.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent the formation of high molecular weight polymers.
-
Data Presentation
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Expected Stability | Potential Degradation Pathways |
| Acidic (e.g., 0.1 M HCl) | Moderate to Low | Polymerization, Dehydration |
| Basic (e.g., 0.1 M NaOH) | Moderate | Oxidation |
| Oxidative (e.g., 3% H₂O₂) | Low | Oxidation of alcohol and amine |
| Thermal (e.g., 60°C) | High | Slow oxidation |
| Photolytic (e.g., UV light) | Moderate | Photochemical degradation, oxidation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at room temperature and at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature and at 60°C.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at predetermined time points.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a stability chamber.
-
Withdraw samples at predetermined time points.
-
-
Photostability:
-
Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber).
-
Simultaneously, run a dark control to differentiate between light-induced and thermal degradation.
-
Withdraw samples at predetermined time points.
-
3. Sample Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).
-
The method should be capable of separating the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
-
If available, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
Mandatory Visualization
Caption: Potential degradation pathways under different stress conditions.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Overcoming Solubility Challenges with (2-Amino-4,6-difluorophenyl)methanol
Welcome to the technical support center for (2-Amino-4,6-difluorophenyl)methanol. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common organic solvents?
A1: The solubility of this compound is governed by its distinct molecular structure. It possesses both polar and non-polar characteristics. The primary amine (-NH₂) and hydroxyl (-CH₂OH) groups are polar and capable of forming strong hydrogen bonds. Conversely, the difluorophenyl ring is hydrophobic. This dual nature can lead to poor solubility in solvents that are either strictly non-polar (like hexane) or moderately polar, as the solvent may not effectively solvate both the polar functional groups and the non-polar aromatic ring simultaneously.
Q2: What are the primary strategies to overcome the poor solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs and compounds.[1][2] The most common and effective methods for a molecule like this compound include:
-
Co-solvency: Using a mixture of solvents to modulate the polarity of the medium.
-
pH Adjustment: Altering the pH to ionize the molecule, thereby increasing its solubility in polar solvents.[2]
-
Salt Formation: Converting the basic amine group into a salt, which often has significantly higher solubility in polar solvents.[1][3]
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier at a solid state to improve wettability and dissolution.[3][4][5][6]
-
Prodrug Approach: Temporarily modifying the functional groups to create a more soluble derivative that converts back to the parent compound in vivo or in situ.[7][8]
Q3: In which types of organic solvents can I expect better solubility?
A3: "Like dissolves like" is a guiding principle.[9] Given the compound's polar functional groups, it is expected to have better solubility in polar organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) can engage in hydrogen bonding with the amine and hydroxyl groups, making them good candidates.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) are also effective as they can solvate the polar parts of the molecule.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane) are generally poor solvents for this compound due to the polarity mismatch.
Q4: How does temperature affect the solubility of this compound?
A4: For most solid solutes, solubility increases with temperature. Applying heat can provide the energy needed to overcome the intermolecular forces in the crystal lattice, allowing more of the compound to dissolve. However, this effect should be determined empirically, and the thermal stability of the compound must be considered. Always check the compound's melting point and decomposition temperature before heating.
Troubleshooting Guides
This section provides detailed solutions and experimental protocols for specific problems.
Issue 1: The compound will not dissolve in my desired reaction solvent (e.g., Dichloromethane, Toluene, Ethyl Acetate).
This is a common issue due to the high polarity of the amine and hydroxyl groups compared to the solvent. The recommended approach is to use a co-solvent.
Troubleshooting Action: Co-solvency
Co-solvency involves adding a small amount of a miscible solvent in which the compound is highly soluble to the primary solvent system.[10] This modifies the overall polarity of the solvent mixture, enhancing solubility.[11]
Logical Workflow for Co-Solvent Selection
Caption: Workflow for selecting an effective co-solvent.
Experimental Protocol: Co-solvent Screening
-
Preparation: Place a known amount of this compound (e.g., 5 mg) into a glass vial.
-
Add Primary Solvent: Add a measured volume of your primary, non-polar solvent (e.g., 1 mL of Dichloromethane). Stir or vortex the mixture for 1-2 minutes.
-
Select Co-solvent: Choose a polar aprotic co-solvent like Dimethyl Sulfoxide (DMSO) or a polar protic one like Methanol.
-
Titration: Add the co-solvent in small, measured increments (e.g., 10 µL at a time) to the suspension.
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Quantification: Continue adding the co-solvent until the solid is fully dissolved. Record the total volume of co-solvent required.
-
Optimization: Calculate the minimum percentage (v/v) of the co-solvent needed to achieve the desired concentration. It is crucial to use the lowest effective amount to avoid significantly altering the reaction conditions.
Table 1: Common Co-solvents for Enhancing Solubility
| Co-solvent | Type | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent solubilizing power, but can be difficult to remove. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Good solubilizer, high boiling point. |
| Methanol (MeOH) | Polar Protic | 65 | Effective, volatile, and easy to remove. Can be reactive. |
| Polyethylene Glycol (PEG 400) | Polar Protic | >200 | Low toxicity, often used in formulations.[12] |
| Propylene Glycol (PG) | Polar Protic | 188 | Common pharmaceutical co-solvent.[12] |
Issue 2: My compound needs to be in an aqueous or highly polar medium for a biological assay, but solubility is minimal.
For aqueous systems, the basic amine group provides an excellent opportunity for solubility enhancement via pH modification and salt formation.
Troubleshooting Action: pH Adjustment & Salt Formation
The primary amine group on the phenyl ring is basic and can be protonated by an acid to form a positively charged ammonium salt. This ionic species will be significantly more soluble in water and other highly polar solvents.[] The solubility of amino acids, which also contain amine groups, is highly dependent on pH.[14][15][16][17]
Relationship between pH and Solubility
Caption: Effect of pH on the ionization state and water solubility.
Experimental Protocol: HCl Salt Formation for Solubility Testing
-
Dissolution Attempt: Suspend a known quantity of the compound (e.g., 10 mg) in 1 mL of deionized water or your desired aqueous buffer.
-
Acidification: While stirring, add 1 M Hydrochloric Acid (HCl) dropwise.
-
Monitor pH and Clarity: Periodically check the pH of the suspension. Continue adding acid until the solid completely dissolves. A clear solution indicates the formation of the soluble hydrochloride salt.
-
Record Final pH: Note the pH at which complete dissolution occurs. This pH should be maintained for your stock solution.
-
Lyophilization (Optional): If you need to isolate the solid salt, you can dissolve a larger quantity of the free base in a suitable organic solvent (like methanol), add a stoichiometric equivalent of HCl (e.g., 1.1 eq of 2M HCl in ether), remove the solvent under reduced pressure, and lyophilize the resulting solid from an aqueous solution to obtain the powdered hydrochloride salt.
Issue 3: I am preparing a solid formulation for dissolution testing, but the compound's low wettability and particle size are limiting the dissolution rate.
When the goal is to improve the dissolution rate of a solid form rather than just solubility in a single solvent, creating a solid dispersion is a highly effective strategy.
Troubleshooting Action: Solid Dispersion
A solid dispersion involves dispersing the active compound in an inert, hydrophilic carrier matrix at the solid state.[3][4] This technique can reduce particle size, improve wettability, and present the drug in a higher-energy amorphous form, all of which enhance the dissolution rate.[1]
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for the solvent evaporation method of solid dispersion.
Experimental Protocol: Solid Dispersion via Solvent Evaporation
-
Carrier Selection: Choose a hydrophilic carrier. Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs) are common choices.[4]
-
Ratio Determination: Decide on a drug-to-carrier ratio (w/w). Common starting points are 1:1, 1:5, and 1:10.
-
Dissolution: Dissolve both this compound and the chosen carrier (e.g., PVP K30) in a suitable volatile solvent like methanol until a clear solution is formed.
-
Solvent Removal: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to form a thin film on the flask wall.
-
Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40 °C) to remove any residual solvent.
-
Processing: Carefully scrape the solid film from the flask. Gently grind the resulting solid with a mortar and pestle and pass it through a sieve to obtain a fine, uniform powder.
-
Characterization: The resulting powder is the solid dispersion, which can be used for dissolution studies or other experiments.
Table 2: Common Carriers for Solid Dispersions
| Carrier | Abbreviation | Type | Key Advantages |
| Polyvinylpyrrolidone | PVP | Amorphous Polymer | Excellent at inhibiting drug crystallization; good solubilizer.[4] |
| Polyethylene Glycol | PEG | Semi-crystalline Polymer | Low melting points (for melt methods); highly water-soluble.[4] |
| Hydroxypropyl Methylcellulose | HPMC | Amorphous Polymer | Can also act as a precipitation inhibitor. |
| D-Mannitol | - | Crystalline Sugar Alcohol | Highly water-soluble; often used as a diluent.[6] |
References
- 1. japer.in [japer.in]
- 2. ijpbr.in [ijpbr.in]
- 3. jddtonline.info [jddtonline.info]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 16. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
Validation & Comparative
Characterization of (2-Amino-4,6-difluorophenyl)methanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of fluorinated pharmaceutical intermediates, a thorough characterization of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for the characterization of (2-Amino-4,6-difluorophenyl)methanol. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from structurally similar compounds, primarily 2-aminobenzyl alcohol and other fluorinated aromatic compounds, to provide representative analytical profiles and methodologies.
Spectroscopic Techniques: Unveiling Molecular Structure
Spectroscopic methods are fundamental in elucidating the chemical structure of a molecule. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a comprehensive picture of the connectivity and mass of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expected ¹H NMR Spectral Data (based on 2-aminobenzyl alcohol and fluorinated analogs):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ar-H | 6.5 - 7.5 | Multiplet | - |
| CH₂ | ~4.6 | Singlet/Doublet | - |
| OH | Variable (broad singlet) | Broad Singlet | - |
| NH₂ | Variable (broad singlet) | Broad Singlet | - |
Expected ¹³C NMR Spectral Data (based on 2-aminobenzyl alcohol and fluorinated analogs):
| Carbon | Expected Chemical Shift (ppm) |
| C-F | 150 - 165 (with C-F coupling) |
| C-NH₂ | 140 - 150 |
| C-CH₂OH | 120 - 130 |
| Aromatic C-H | 100 - 120 (with C-F coupling) |
| CH₂OH | ~60 |
Expected ¹⁹F NMR Spectral Data:
The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals would be expected for the non-equivalent fluorine atoms in this compound.
| Fluorine | Expected Chemical Shift (ppm) | Multiplicity |
| F (ortho to NH₂) | -110 to -130 | Multiplet |
| F (para to NH₂) | -100 to -120 | Multiplet |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques.
Expected Mass Spectrometry Data:
| Technique | Ion | Expected m/z | Notes |
| ESI-MS | [M+H]⁺ | 160.06 | Provides the molecular weight of the protonated molecule. |
| EI-MS | M⁺ | 159.05 | Molecular ion peak. |
| EI-MS | [M-H₂O]⁺ | 141.04 | Fragment corresponding to the loss of water. |
| EI-MS | [M-CH₂OH]⁺ | 128.03 | Fragment corresponding to the loss of the hydroxymethyl group. |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS instrument, often coupled with a liquid chromatography system (LC-MS).
-
Analysis: Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Chromatographic Techniques: Purity and Enantiomeric Separation
Chromatographic methods are essential for assessing the purity of a compound and for separating enantiomers if the molecule is chiral.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For this compound, both reversed-phase and chiral HPLC methods are relevant.
Comparison of HPLC Methods:
| Method | Stationary Phase | Mobile Phase | Detection | Application |
| Reversed-Phase | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | UV at ~230 and 280 nm | Purity assessment |
| Chiral | Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol | UV at ~230 and 280 nm | Enantiomeric separation |
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a chiral column and a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or similar polysaccharide-based column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved as two separate peaks.
X-ray Crystallography: Definitive 3D Structure
For an unambiguous determination of the three-dimensional structure of a molecule in the solid state, single-crystal X-ray diffraction is the gold standard. While no crystal structure for this compound is publicly available, the general workflow for this technique is well-established.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the pure compound.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
Workflow and Pathway Visualizations
To illustrate the logical flow of analysis and potential interactions, the following diagrams are provided.
A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of (2-Amino-4,6-difluorophenyl)methanol
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like (2-Amino-4,6-difluorophenyl)methanol is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental protocols and data, to aid in selecting the most suitable technique for the purity analysis of this compound.
Fundamental Principles
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[1] The separation of components is based on their differential interactions with the stationary and mobile phases.[1] HPLC is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a versatile tool in pharmaceutical analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a gaseous mobile phase carries the vaporized sample through a separating column.[1] The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for highly specific detection and identification.[1] GC-MS is ideal for volatile and thermally stable compounds.[2]
Experimental Protocols
Detailed methodologies for analyzing the purity of this compound using both HPLC and GC-MS are presented below. These protocols are based on established methods for similar aromatic amino alcohols.
HPLC Protocol
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 10 mM triethylammonium phosphate, pH 4.0) is often effective for separating aromatic compounds.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C).
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 231 nm for similar structures).[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Protocol
Due to the polar nature and likely low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Derivatization Procedure:
-
Dry a known amount of the sample (e.g., 1 mg) under a stream of nitrogen.
-
Add 100 µL of the derivatization reagent and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at a specific temperature (e.g., 70-100 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Injection Volume: 1 µL (split or splitless injection depending on the concentration).
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of HPLC and GC-MS for the purity analysis of this compound.
| Feature | HPLC | GC-MS |
| Sample Volatility | Not required; suitable for non-volatile compounds.[2] | Requires volatile or semi-volatile compounds.[1] |
| Thermal Stability | Suitable for thermally labile compounds.[4] | Requires thermally stable compounds.[2] |
| Derivatization | Often not necessary, but can be used to enhance detection.[3] | Mandatory for polar compounds like amino alcohols. |
| Separation Efficiency | Good separation efficiency. | Higher separation efficiency, leading to sharper peaks.[5] |
| Sensitivity | Dependent on the detector (UV, DAD, MS); generally good.[5] | Highly sensitive, especially with MS detection.[1][2] |
| Selectivity | Good selectivity based on chromatographic separation. | Excellent selectivity and identification based on mass spectra.[4] |
| Analysis Time | Typically 10-60 minutes per sample.[5] | Can be faster, especially for simple mixtures.[5] |
| Cost | Generally higher due to solvent consumption and pump maintenance.[5] | Lower cost per analysis due to minimal solvent usage.[2] |
Mandatory Visualization
Caption: Analytical workflow for purity analysis.
Caption: Decision tree for method selection.
Comparison and Conclusion
HPLC is often the preferred method for the routine purity analysis of pharmaceutical compounds like this compound.[4] Its primary advantage is the ability to analyze the compound directly without the need for derivatization, which simplifies sample preparation and avoids potential side reactions or incomplete derivatization.[4] This makes the HPLC method more robust and straightforward for quantitative analysis in a quality control environment.
GC-MS , on the other hand, offers unparalleled specificity for impurity identification. While it requires a derivatization step for this particular analyte, the resulting mass spectra provide structural information that can be crucial for identifying unknown impurities.[4] The higher separation efficiency of capillary GC columns can also be advantageous for resolving closely related impurities.[5]
Recommendation:
-
For routine quality control and quantitative purity determination , HPLC is generally the more practical and efficient choice due to its direct analysis capability and robustness.
-
For in-depth impurity profiling and identification , GC-MS is a superior technique, providing valuable structural information that complements the quantitative data from HPLC.
In a comprehensive drug development setting, both techniques can be used synergistically. HPLC can be employed for routine purity checks and release testing, while GC-MS can be utilized during process development and for the characterization of any significant unknown impurities detected by HPLC. The choice between HPLC and GC-MS ultimately depends on the specific analytical goals, available instrumentation, and the stage of drug development.[4]
References
A Comparative Guide to the Biological Activity of Structurally Related Amino-Phenyl Derivatives
Disclaimer: A comprehensive literature search did not yield specific biological activity data for (2-Amino-4,6-difluorophenyl)methanol and its derivatives. This guide, therefore, presents a comparative analysis of the biological activities of structurally related fluorinated amino-phenyl compounds and other amino alcohol derivatives to provide insights into the potential therapeutic applications of this class of molecules. The experimental data and methodologies presented herein are derived from studies on these related compounds.
The introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the difluorinated phenyl ring, a primary amino group, and a benzylic alcohol offers multiple points for structural modification to modulate biological activity. While direct studies on this specific scaffold are not publicly available, research on analogous structures suggests potential for significant cytotoxic and anticancer properties.
This guide provides a comparative overview of the cytotoxic activities of various amino-phenyl and amino alcohol derivatives against several human cancer cell lines.
Comparative Analysis of Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various structurally related amino-phenyl and amino alcohol derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.
Table 1: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives
| Compound | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Compound 1 | 78.28 ± 3.9 | > 100 |
| Compound 2 | 8.01 ± 0.5 | 16.20 ± 1.3 |
| Compound 3 | 1.81 ± 0.1 | 2.85 ± 0.1 |
| Compound 4 | 6.93 ± 0.4 | 5.59 ± 0.3 |
| Compound 5 | 15.52 ± 1.2 | 20.07 ± 1.5 |
| Compound 6 | 10.23 ± 0.8 | 9.47 ± 0.7 |
| Doxorubicin (Control) | 3.18 ± 0.1 | 4.17 ± 0.2 |
Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles, which share the 2-aminophenyl substructure.[2]
Table 2: Cytotoxicity of Novel 2-Amino-4-aryl-pyrimidine Derivatives of Ursolic Acid
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | LO2 (Normal Liver Cells) IC50 (µM) |
| 7b | 0.48 ± 0.11 | 0.74 ± 0.13 | 2.35 ± 0.21 | 3.16 ± 0.28 | > 20 |
Data from a study on ursolic acid derivatives incorporating a 2-amino-4-aryl-pyrimidine moiety, highlighting potent and selective anticancer activity.[3]
Table 3: Cytotoxicity of β-Amino Alcohols Derived from 10-Undecenoic Acid
| Compound ID | R Group | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 4a | -CH₃ | 16.3 ± 1.5 | 28.6 ± 2.5 | 18.3 ± 1.8 | 32.5 ± 2.8 |
| 4b | -C₂H₅ | 24.5 ± 2.1 | 35.8 ± 3.1 | 25.6 ± 2.2 | 41.3 ± 3.5 |
| 4c | -C₃H₇ | 20.1 ± 1.9 | 30.2 ± 2.8 | 19.8 ± 1.9 | 38.6 ± 3.2 |
| 4d | -C₄H₉ | 32.8 ± 2.9 | 42.3 ± 3.8 | 35.8 ± 3.1 | 45.8 ± 4.1 |
| 4e | -C₅H₁₁ | 38.4 ± 3.5 | 48.1 ± 4.2 | 40.2 ± 3.6 | 52.4 ± 4.8 |
| 4f | -C₈H₁₇ | 28.6 ± 2.6 | 14.8 ± 1.3 | 29.4 ± 2.7 | 35.1 ± 3.0 |
This table showcases the cytotoxic effects of synthetic β-amino alcohols, indicating that the broader class of amino alcohols exhibits anticancer activity.[2]
Experimental Protocols
The following is a generalized protocol for the MTT cytotoxicity assay, a standard colorimetric method used to assess the in vitro cytotoxic activity of compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the stock solutions are prepared in the cell culture medium.
-
The culture medium from the seeded plates is replaced with the medium containing various concentrations of the test compounds.
-
Control wells include untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).[2]
-
-
Incubation:
-
The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[2]
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
-
Visualizations
The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be modulated by active amino-phenyl derivatives.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Hypothetical apoptosis induction pathway.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Utility of (2-Amino-4,6-difluorophenyl)methanol and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. Among these valuable scaffolds, aminodifluorophenylmethanols serve as versatile starting materials for the synthesis of a diverse array of complex molecules, including kinase inhibitors and other biologically active compounds.
This guide provides a comparative analysis of the synthetic utility of (2-Amino-4,6-difluorophenyl)methanol and its key positional isomers: (3-Amino-2,4-difluorophenyl)methanol and (4-Amino-2,6-difluorophenyl)methanol. Understanding the distinct reactivity profiles conferred by the relative positions of the amino and hydroxymethyl groups is paramount for efficient synthetic planning and the rational design of novel chemical entities.
Isomers of Interest
The three positional isomers discussed in this guide are:
| Isomer | Structure | IUPAC Name |
| 1 | ![]() | This compound |
| 2 | ![]() | (3-Amino-2,4-difluorophenyl)methanol |
| 3 | ![]() | (4-Amino-2,6-difluorophenyl)methanol |
Synthetic Accessibility
The synthetic routes to these isomers often begin with appropriately substituted nitrofluorobenzenes, followed by reduction of the nitro group and manipulation of other functional groups. The choice of starting material and the sequence of reactions are critical for achieving the desired isomer.
A general synthetic workflow for accessing these aminodifluorophenylmethanol building blocks is depicted below.
A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Amino-4,6-difluorophenyl)methanol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of potential analytical methods for the quantification of (2-Amino-4,6-difluorophenyl)methanol, a key intermediate in various synthetic pathways. The focus is on the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms.
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. This guide will explore High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and a Spectrophotometric method based on derivatization.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of the proposed analytical methods for this compound. These values are based on typical performance for similar aromatic amino alcohols and would require experimental verification for this specific analyte.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Spectrophotometry (with Derivatization) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.01 - 0.1 ng/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.2 - 0.7 µg/mL | 0.05 - 0.5 ng/mL | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 2% | < 10% | < 5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 97.0% - 103.0% |
| Selectivity | Good, potential for interference from co-eluting compounds. | High, due to mass-based detection. | Moderate, susceptible to interference from compounds with similar reactivity. |
| Sample Throughput | Moderate to High | Moderate | High |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: Determined by UV scan of the analyte (e.g., 254 nm).
-
-
Analysis: Inject the standards and samples and record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers high selectivity and sensitivity, making it suitable for complex matrices. Derivatization is necessary to increase the volatility of the polar this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent
-
Ethyl acetate, GC grade
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in ethyl acetate.
-
Derivatization:
-
To an aliquot of the standard or sample solution in a reaction vial, add an excess of BSTFA with 1% TMCS.
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Injection mode: Splitless
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Analysis and Quantification: Analyze the derivatized standards and samples. Quantification is based on the peak area of a characteristic ion of the derivatized analyte.
Spectrophotometric Method with Derivatization
This method is a cost-effective and rapid technique for quantification, although it may be less selective than chromatographic methods. The amino group of the analyte can react with a suitable reagent to form a colored product.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Methanol, spectroscopic grade
-
Borate buffer (pH 9.0)
-
2,4-Dinitrofluorobenzene (DNFB) solution (0.5% w/v in methanol). CAUTION: DNFB is toxic and a skin irritant. Handle with appropriate safety precautions.
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol.
-
Color Development:
-
In a series of volumetric flasks, add aliquots of the standard or sample solutions.
-
Add a fixed volume of borate buffer.
-
Add a fixed volume of the DNFB solution.
-
Heat the mixture in a water bath at 60 °C for 30 minutes.
-
Cool to room temperature and dilute to the mark with methanol.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of a derivatized standard.
-
Use a reagent blank for the baseline correction.
-
-
Quantification: Create a calibration curve by plotting absorbance versus concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships relevant to the cross-validation of analytical methods.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Factors Influencing Analytical Method Selection.
Safety Operating Guide
Safe Disposal of (2-Amino-4,6-difluorophenyl)methanol: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of (2-Amino-4,6-difluorophenyl)methanol, ensuring the protection of laboratory personnel and the environment.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a compound that requires careful handling due to its chemical properties. This information is intended for researchers, scientists, and drug development professionals to ensure that all disposal activities are conducted in a safe and compliant manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to understand the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). As a fluorinated aromatic amine, this compound should be handled as hazardous waste.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][2] | To prevent accidental splashes to the eyes.[1][2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber).[3] | To avoid direct skin contact.[1][3] |
| Body Protection | Laboratory coat, long-sleeved clothing.[1][3] | To protect skin from potential exposure.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][3] | To minimize inhalation of vapors or aerosols.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. It is crucial to adhere to the following procedures to ensure safety and compliance with regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
Experimental Protocol: Chemical Waste Collection and Labeling
-
Container Selection : Obtain a dedicated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[3][4] High-density polyethylene (HDPE) is a suitable material for this purpose.[5]
-
Waste Segregation : All waste containing this compound, including contaminated PPE, weighing papers, and reaction byproducts, must be segregated as hazardous chemical waste.[4] Do not mix this waste with other incompatible waste streams.[4][6]
-
Waste Collection : Carefully transfer the waste this compound into the designated waste container.[3]
-
Labeling : Immediately and clearly label the waste container with the following information:[3][4][5]
-
Storage : Keep the waste container tightly sealed except when adding waste.[1][3] Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4] This area should be away from sources of ignition and incompatible materials, and ideally have secondary containment.[1][3]
Disposal Procedure
The final disposal of this compound must be conducted through your institution's certified hazardous waste management program.
Operational Disposal Plan:
-
Request for Pickup : Once the waste container is full or the accumulation time limit set by your institution has been reached, submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]
-
Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes providing a complete and accurate description of the waste, including the chemical name and quantity.[4][5]
-
Handover : Transfer the waste container to authorized EHS personnel for final disposal. The waste will then be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5] High-temperature incineration is the most effective method for the complete destruction of fluorinated organic compounds due to the stable carbon-fluorine bond.[7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Ensure Safety : Evacuate the immediate area if necessary and ensure proper ventilation.[7] Wear the appropriate PPE as detailed in Table 1.
-
Containment : If the spill is a liquid, contain it with an inert absorbent material such as sand or vermiculite.[3][7]
-
Collection : Carefully collect the spilled material and any contaminated absorbent and place it in a sealed, labeled container for disposal as hazardous waste.[3][4]
-
Decontamination : Decontaminate the spill area with a suitable laboratory detergent and water.[7] Dispose of any contaminated cleaning materials as hazardous waste.[7]
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (2-Amino-4,6-difluorophenyl)methanol
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical reagents is paramount. This document provides procedural guidance for the safe use of (2-Amino-4,6-difluorophenyl)methanol, a fluorinated aromatic compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, should be worn. Double-gloving is recommended for enhanced protection.[1] |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or suit is advised.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the experiment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have spill control materials readily available.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Segregation:
-
All waste containing this compound must be collected in clearly labeled, compatible containers.[1]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Method:
-
Treat all waste containing this compound as hazardous waste.
-
The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration in a licensed facility.
-
If incineration is not available, disposal in a designated hazardous waste landfill that is permitted to accept halogenated organic waste is an alternative.
-
Consult your institution's EHS office for specific guidance on waste collection and disposal procedures.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



